molecular formula C11H22N2O3 B15554880 N-tert-Butylcarbamoyl-L-tert-leucine-d9

N-tert-Butylcarbamoyl-L-tert-leucine-d9

Cat. No.: B15554880
M. Wt: 239.36 g/mol
InChI Key: RAAPXVRHYBAJQU-ZFLRYEROSA-N
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Description

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 239.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

239.36 g/mol

IUPAC Name

(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1/i4D3,5D3,6D3

InChI Key

RAAPXVRHYBAJQU-ZFLRYEROSA-N

Origin of Product

United States

Foundational & Exploratory

N-tert-Butylcarbamoyl-L-tert-leucine-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a deuterated, stable isotope-labeled derivative of N-tert-Butylcarbamoyl-L-tert-leucine. While this specific deuterated compound is primarily utilized as an internal standard in analytical applications, its non-deuterated counterpart plays a crucial role as a key intermediate in the synthesis of antiviral therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Core Chemical and Physical Properties

This compound is a synthetic, isotopically labeled amino acid derivative. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for precise quantification of the non-deuterated analogue in complex biological matrices during pharmacokinetic and metabolic studies.

Below is a summary of the known quantitative data for this compound and its non-deuterated analogue.

PropertyValue (this compound)Value (N-tert-Butylcarbamoyl-L-tert-leucine)
Molecular Formula C₁₁H₁₃D₉N₂O₃[1]C₁₁H₂₂N₂O₃
Molecular Weight 239.36 g/mol [1]230.30 g/mol
CAS Number Not Available[1]101968-85-8[2]
Appearance Solid (inferred)White to Almost White Powder/Crystal
Purity --->98.0% (HPLC)[2]

Application in Drug Synthesis: The Boceprevir (B1684563) Case Study

The non-deuterated form, N-tert-Butylcarbamoyl-L-tert-leucine, is a critical building block in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. Boceprevir's structure comprises several moieties, where the P3 component is (S)-tert-leucine, and the cap is a tert-butylcarbamoyl group[3]. The synthesis of such complex peptidomimetic drugs often involves the coupling of various protected amino acid derivatives.

Experimental Workflow: Synthesis of a Peptidomimetic Protease Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a peptidomimetic protease inhibitor, drawing parallels from the synthesis of SARS-CoV-2 3CL protease inhibitors which utilize similar building blocks like N-Boc-L-tert-leucine[4].

G Generalized Synthesis of a Peptidomimetic Protease Inhibitor cluster_0 Preparation of Key Intermediates cluster_1 Assembly of the Final Inhibitor Start_Material_A Protected Amino Acid Ester (e.g., Ester 1-1a-f) Deprotection_A Boc Deprotection (4N HCl in Dioxane) Start_Material_A->Deprotection_A Intermediate_A Deprotected Amino Acid Ester Deprotection_A->Intermediate_A Coupling Peptide Coupling (BOP, NMM in DCM/DMF) Intermediate_A->Coupling Start_Material_B N-tert-Butylcarbamoyl-L-tert-leucine (or N-Boc-L-tert-leucine) Start_Material_B->Coupling Intermediate_B Coupled Ester Intermediate (e.g., Ester 1-2a-f) Coupling->Intermediate_B Hydrolysis Alkaline Hydrolysis (LiOH·H₂O in THF/H₂O) Intermediate_B->Hydrolysis Intermediate_C Carboxylic Acid Intermediate (e.g., 1-3a-f) Hydrolysis->Intermediate_C Final_Coupling Final Peptide Coupling (HATU, DIPEA in DCM) Intermediate_C->Final_Coupling Start_Material_C Warhead-Containing Fragment (e.g., Compound 1-4) Deprotection_B Deprotection (HCl in Dioxane) Start_Material_C->Deprotection_B Intermediate_D Deprotected Warhead Fragment Deprotection_B->Intermediate_D Intermediate_D->Final_Coupling Final_Product_Protected Protected Final Inhibitor (e.g., 1-5a-f) Final_Coupling->Final_Product_Protected Final_Deprotection Final Deprotection & Purification Final_Product_Protected->Final_Deprotection Final_Product Active Pharmaceutical Ingredient Final_Deprotection->Final_Product

Caption: Generalized workflow for peptidomimetic inhibitor synthesis.

Detailed Experimental Protocol: A Representative Peptide Coupling Step

The following protocol is based on a similar coupling reaction found in the synthesis of SARS-CoV-2 3CL protease inhibitors, illustrating how a component like N-tert-Butylcarbamoyl-L-tert-leucine would be incorporated[4].

Objective: To couple N-Boc-L-tert-leucine with a deprotected amino acid ester.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine) (1.0 g, 4.3 mmol)

  • Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (deprotected amino acid ester) (1.0 g, 4.8 mmol)

  • Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1 v/v, 20 mL)

  • 4-Methylmorpholine (NMM) (1.3 g, 13.0 mmol)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) (2.3 g, 5.2 mmol)

  • 1 N Hydrochloric acid (HCl) aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-L-tert-leucine (1.0 g, 4.3 mmol) and the deprotected amino acid ester (1.0 g, 4.8 mmol) in a 1:1 mixture of DCM and DMF (20 mL).

  • To the solution, add 4-Methylmorpholine (1.3 g, 13.0 mmol) and the BOP reagent (2.3 g, 5.2 mmol) at 25 °C.

  • Stir the reaction mixture at 25 °C for 10 hours.

  • Upon completion, dilute the reaction mixture with DCM (70 mL).

  • Wash the organic layer sequentially with 1 N HCl aqueous solution (8 mL), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the coupled ester intermediate.

The Role of Deuteration: Application as an Internal Standard

In drug development, understanding the pharmacokinetic profile of a new therapeutic agent is critical. This involves measuring the drug's concentration in biological fluids like plasma over time. LC-MS is a highly sensitive and specific technique for this purpose.

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in LC-MS-based quantification[5].

Workflow: Quantitative Analysis using a Deuterated Internal Standard

The diagram below outlines the typical workflow for using a deuterated internal standard in a pharmacokinetic study.

G Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with Internal Standard (this compound) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation, Extraction) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification of Analyte (e.g., Boceprevir) Data_Processing->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for LC-MS based pharmacokinetic analysis.

The deuterated internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since it is chemically identical to the analyte of interest (the non-deuterated drug or its intermediate), it behaves similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, a highly accurate and precise quantification can be achieved.

Conclusion

This compound is a valuable tool for researchers in drug development. While its direct application is as an internal standard for analytical purposes, its non-deuterated counterpart is a key component in the synthesis of important antiviral drugs. Understanding the synthesis and application of the non-deuterated form provides the context for the critical role of the deuterated version in ensuring the accurate and reliable measurement of these therapeutics in biological systems.

References

An In-depth Technical Guide to the Synthesis of Deuterated N-tert-Butylcarbamoyl-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible and robust synthetic pathway for N-tert-Butylcarbamoyl-L-tert-leucine-d9, a deuterated analog of a key building block with applications in pharmaceutical and biochemical research. The synthesis is strategically designed in a multi-step process, commencing with a commercially available deuterated starting material to ensure high isotopic enrichment. The pathway culminates in the enantioselective formation of the desired L-amino acid derivative.

Overall Synthesis Pathway

The synthesis of this compound can be logically segmented into four primary stages:

  • Preparation of a Deuterated Precursor: The synthesis begins with pivalic acid-d9, a commercially available deuterated building block, which serves as the source of the nine deuterium (B1214612) atoms in the final molecule.

  • Formation of the α-Keto Acid Intermediate: Pivalic acid-d9 is converted into its corresponding α-keto acid, trimethylpyruvic acid-d9. This transformation is a crucial step to set up the subsequent stereoselective amination.

  • Enantioselective Reductive Amination: The α-keto acid, trimethylpyruvic acid-d9, undergoes an enzymatic reductive amination to stereoselectively yield L-tert-leucine-d9. This biocatalytic step is critical for obtaining the desired L-enantiomer with high optical purity.

  • Final Carbamoylation: The amino group of L-tert-leucine-d9 is reacted with tert-butyl isocyanate to form the final N-tert-butylcarbamoyl derivative.

Synthesis_Pathway cluster_0 Stage 1: Deuterated Precursor cluster_1 Stage 2: α-Keto Acid Formation cluster_2 Stage 3: Enantioselective Amination cluster_3 Stage 4: Carbamoylation A Pivalic Acid-d9 B Pivaloyl Chloride-d9 A->B SOCl₂ C Trimethylpyruvic Acid-d9 B->C 1. NaCN 2. H₃O⁺ D L-tert-leucine-d9 C->D Leucine Dehydrogenase NADH, NH₄⁺ E This compound D->E t-Bu-N=C=O

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section details the experimental procedures for each stage of the synthesis. The protocols are based on established chemical transformations, with representative data drawn from analogous reactions in the scientific literature.

Stage 1: Deuterated Precursor

The starting material for this synthesis is pivalic acid-d9 . This deuterated compound is commercially available from various chemical suppliers, which simplifies the initial step and ensures a high degree of isotopic labeling from the outset. Pivalic acid-d9 serves as an efficient and direct source for the perdeuterated tert-butyl moiety of the L-tert-leucine core.[1]

Stage 2: Synthesis of Trimethylpyruvic Acid-d9

The conversion of pivalic acid-d9 to the key intermediate, trimethylpyruvic acid-d9, can be achieved via a two-step process involving the formation of an acyl cyanide followed by hydrolysis.

Step 2a: Synthesis of Pivaloyl Cyanide-d9

Pivalic acid-d9 is first converted to its more reactive acid chloride derivative, pivaloyl chloride-d9, by reaction with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a cyanide source, such as sodium cyanide, to yield pivaloyl cyanide-d9.

Step 2b: Hydrolysis to Trimethylpyruvic Acid-d9

The pivaloyl cyanide-d9 intermediate is then subjected to acidic hydrolysis to furnish the desired α-keto acid, trimethylpyruvic acid-d9.[2][3]

Detailed Experimental Protocol (Representative):

  • Pivaloyl Chloride-d9 Formation: To a flask containing pivalic acid-d9 (1.0 eq), slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, the excess thionyl chloride is removed by distillation to yield crude pivaloyl chloride-d9, which can be used in the next step without further purification.

  • Acyl Cyanide Formation and Hydrolysis: The crude pivaloyl chloride-d9 is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and added dropwise to a suspension of sodium cyanide (1.1 eq) at 0°C. The reaction is stirred at room temperature for 12 hours. Subsequently, the reaction mixture is carefully poured into a mixture of concentrated sulfuric acid and glacial acetic acid.[2] After stirring, the mixture is diluted with ice water, and the product, trimethylpyruvic acid-d9, is extracted with an organic solvent.

StepReactantsReagents/ConditionsProductRepresentative Yield (%)
2aPivalic Acid-d91. SOCl₂2. NaCNPivaloyl Cyanide-d9~90
2bPivaloyl Cyanide-d9H₂SO₄, CH₃COOH, H₂OTrimethylpyruvic Acid-d9~87

Table 1: Summary of reactions and representative yields for the synthesis of Trimethylpyruvic Acid-d9.

Stage 3: Enantioselective Synthesis of L-tert-leucine-d9

The asymmetric synthesis of L-tert-leucine-d9 is most effectively carried out using an enzymatic approach. Leucine dehydrogenase (LeuDH) is a well-established biocatalyst for the reductive amination of trimethylpyruvic acid and its analogs, offering high conversion rates and excellent enantioselectivity (>99% ee).[4][5]

Reductive_Amination TMP_d9 Trimethylpyruvic Acid-d9 LeuDH Leucine Dehydrogenase TMP_d9->LeuDH NH4 NH₄⁺ NH4->LeuDH NADH NADH NADH->LeuDH NAD NAD⁺ LeuDH->NAD Tle_d9 L-tert-leucine-d9 LeuDH->Tle_d9

Figure 2: Enzymatic reductive amination of Trimethylpyruvic Acid-d9.

Detailed Experimental Protocol (Representative):

  • A reaction vessel is charged with a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

  • Trimethylpyruvic acid-d9 (1.0 eq), a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), and the cofactor NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) are dissolved in the buffer.

  • The reaction is initiated by the addition of Leucine Dehydrogenase (from Bacillus cereus or Lysinibacillus sphaericus). Often, a cofactor regeneration system, such as formate (B1220265) dehydrogenase and formate, is included to recycle the NADH, making the process more cost-effective.[6][7]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, L-tert-leucine-d9, is isolated and purified, for instance, by ion-exchange chromatography.

ParameterValue/Condition
SubstrateTrimethylpyruvic Acid-d9
EnzymeLeucine Dehydrogenase (LeuDH)
CofactorNADH (with regeneration system)
Amino DonorNH₄⁺
pH7.5 - 8.5
Temperature30-37 °C
Conversion>99%
Enantiomeric Excess (ee)>99%

Table 2: Typical reaction parameters for the enzymatic synthesis of L-tert-leucine-d9.

Stage 4: Synthesis of this compound

The final step involves the formation of the urea (B33335) linkage by reacting the amino group of L-tert-leucine-d9 with tert-butyl isocyanate. This reaction proceeds readily under standard conditions.

Detailed Experimental Protocol (Representative):

  • L-tert-leucine-d9 (1.0 eq) is suspended in a suitable solvent mixture, such as aqueous tetrahydrofuran (B95107) or a similar polar aprotic solvent.

  • A base (e.g., sodium hydroxide (B78521) or triethylamine, 1.1 eq) is added to deprotonate the amino group and facilitate the reaction.

  • tert-Butyl isocyanate (1.05 eq) is added dropwise to the solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

  • After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the final product, this compound. Purification can be achieved by recrystallization or column chromatography.

ReactantsReagents/ConditionsProductRepresentative Yield (%)
L-tert-leucine-d9tert-Butyl IsocyanateBase (e.g., NaOH or Et₃N)Aqueous THF or similar solventThis compound>90

Table 3: Reaction summary for the final carbamoylation step.

Conclusion

The synthetic pathway outlined in this guide provides a comprehensive and technically sound approach for the preparation of this compound. By starting with a commercially available deuterated precursor and employing a highly efficient and stereoselective enzymatic amination step, this strategy is designed to deliver the target molecule with high isotopic purity and in the desired enantiomeric form. The subsequent carbamoylation is a straightforward and high-yielding reaction. This deuterated compound is a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

References

N-tert-Butylcarbamoyl-L-tert-leucine-d9 CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-Butylcarbamoyl-L-tert-leucine-d9, a deuterated analog of a key synthetic intermediate. This document outlines its chemical identity, sourcing, and potential applications in pharmaceutical research and development, with a focus on its role as an internal standard in analytical methodologies.

Chemical Identity and Properties

This compound is a stable isotope-labeled form of N-tert-Butylcarbamoyl-L-tert-leucine. The nine deuterium (B1214612) atoms are typically incorporated into the tert-butyl groups, providing a distinct mass shift for mass spectrometry-based applications.

Data Summary:

PropertyThis compoundN-tert-Butylcarbamoyl-L-tert-leucine (Unlabeled)
CAS Number Not Available[1]101968-85-8[2][3][4]
Molecular Formula C₁₁H₁₃D₉N₂O₃[1]C₁₁H₂₂N₂O₃[2]
Molecular Weight 239.36 g/mol [1]230.30 g/mol [2]
Synonyms (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid; N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9[1](S)-2-[3-(tert-Butyl)ureido]-3,3-dimethylbutyric Acid; N-(tert-Butylcarbamoyl)-3-methyl-L-valine[2]
Primary Application Internal standard for analytical quantificationPharmaceutical intermediate[3]

Sourcing and Availability

As a specialized stable isotope-labeled compound, this compound is available from a limited number of suppliers. The unlabeled counterpart is more widely available from various chemical suppliers.

Supplier Information:

CompoundSupplier(s)
This compound Clearsynth[1]
N-tert-Butylcarbamoyl-L-tert-leucine ChemScene[2], TCI America, Novasol Biotech[3], Cymit Quimica[5]

Role in Pharmaceutical Development

The unlabeled form, N-tert-Butylcarbamoyl-L-tert-leucine, is a key intermediate in the synthesis of Pibrentasvir (ABT-530), an NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[3] The deuterated analog, this compound, is therefore valuable for use in pharmacokinetic (PK) and bioanalytical studies of Pibrentasvir and its precursors.

G A N-tert-Butylcarbamoyl-L-tert-leucine B Further Synthetic Steps A->B Chemical Synthesis C Pibrentasvir (ABT-530) (HCV NS5A Inhibitor) B->C Final Synthesis

Caption: Synthetic pathway of Pibrentasvir.

Experimental Protocols: Proposed Use in Bioanalytical Methods

Objective: To quantify the concentration of N-tert-Butylcarbamoyl-L-tert-leucine in plasma samples.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-tert-Butylcarbamoyl-L-tert-leucine (the analyte) in a suitable organic solvent (e.g., methanol).

    • Prepare a stock solution of this compound (the internal standard) at a known concentration.

    • Generate a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard stock solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard from endogenous matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and internal standard. This will involve selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

    • Acquire data for the calibration curve, QC samples, and unknown samples.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Spike with N-tert-Butylcarbamoyl- L-tert-leucine-d9 (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Area Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantification using Calibration Curve H->I

Caption: Bioanalytical workflow using a deuterated internal standard.

References

Technical Guide: N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-tert-Butylcarbamoyl-L-tert-leucine-d9, a deuterated derivative of a key building block used in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Properties

This compound is the stable isotope-labeled form of N-tert-Butylcarbamoyl-L-tert-leucine. The primary application of such deuterated compounds in research is as internal standards for quantitative mass spectrometry-based analyses (e.g., LC-MS) of their non-deuterated counterparts. The presence of nine deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.

The non-deuterated form, N-tert-Butylcarbamoyl-L-tert-leucine, often protected with a tert-Butoxycarbonyl (Boc) group (N-Boc-L-tert-leucine), serves as a crucial chiral intermediate in the synthesis of various therapeutic agents.[1] Its bulky tert-leucine moiety imparts specific conformational constraints and hydrophobic interactions, which are pivotal for the binding affinity and selectivity of the final drug candidates to their biological targets.

Table 1: Physicochemical Properties

PropertyThis compoundN-tert-Butylcarbamoyl-L-tert-leucine
Molecular Formula C₁₁H₁₃D₉N₂O₃[2]C₁₁H₂₂N₂O₃[3]
Molecular Weight 239.36 g/mol [2]230.30 g/mol [3]
Synonyms (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid[2]N-(tert-Butylcarbamoyl)-3-methyl-L-valine[3]
Physical Form SolidWhite to off-white solid[4]
Primary Application Internal standard for mass spectrometryChiral building block in drug synthesis[1]

Applications in Drug Discovery

The unique structural features of the L-tert-leucine scaffold have been exploited in the design of potent modulators for various biological targets, most notably cannabinoid receptors and viral proteases.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

The L-tert-leucinamide moiety is a key structural feature in a class of highly potent synthetic cannabinoid receptor agonists, such as ADB-BUTINACA. These compounds are potent agonists at both the CB1 and CB2 receptors.[3] The bulky tert-leucine group plays a critical role in the high binding affinity of these ligands.

Table 2: In Vitro Activity of ADB-BUTINACA at Cannabinoid Receptors

AssayReceptorParameterValueReference Compound
Binding Affinity CB1Kᵢ0.299 nM-
CB2Kᵢ0.912 nM-
Functional Activity CB1EC₅₀0.67 nMCP55,940
Eₘₐₓ113%CP55,940
CB2EC₅₀4.1 nMCP55,940
Eₘₐₓ101%CP55,940

Data sourced from a World Health Organization report on ADB-BUTINACA.[3]

SARS-CoV-2 3CL Protease Inhibitors

N-Boc-L-tert-leucine is utilized as a P2 residue in the design of peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. The tert-leucine side chain is designed to fit into the S2 pocket of the protease, contributing to the inhibitory potency of the compound.

Experimental Protocols

The following are representative protocols for assays relevant to the biological activities of compounds synthesized using N-tert-Butylcarbamoyl-L-tert-leucine.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor using [³H]CP55,940.

Materials:

  • HEK293 cells stably expressing human CB1 receptors

  • Cell membrane preparation buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂ and EDTA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

  • [³H]CP55,940 (radioligand)

  • CP55,940 (non-labeled, for non-specific binding)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293-hCB1 cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]CP55,940 (e.g., 2.5 nM).[5]

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 1 µM).[5]

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate for 1 hour at 37°C.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ of the test compound using competitive binding analysis software.

Cannabinoid Receptor Functional Assay (Membrane Potential)

This protocol outlines a fluorescence-based assay to measure the functional activity of a test compound at the CB1 receptor by detecting changes in membrane potential.

Materials:

  • AtT20 cells stably expressing human CB1 receptors

  • Black-walled, clear-bottomed 96-well microplates

  • FLIPR Membrane Potential Assay Kit

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound and reference agonist (e.g., CP55,940)

Procedure:

  • Plate the AtT20-hCB1 cells in the 96-well plates and incubate overnight.

  • On the day of the assay, remove the culture medium and add the fluorescent dye from the membrane potential assay kit to each well.

  • Incubate the plate as per the kit's instructions to allow for dye loading.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the test compounds to the wells and immediately begin recording the fluorescence signal over time. Agonist activation of CB1 receptors will lead to G-protein-gated inwardly rectifying potassium (GIRK) channel activation, causing membrane hyperpolarization and a change in fluorescence.[6]

  • Normalize the data to the maximal response of the reference agonist and calculate the EC₅₀ and Eₘₐₓ values for the test compound.[6]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the 3CL protease.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET-based substrate with a 3CLpro cleavage site flanked by a fluorophore and a quencher

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound and a known 3CLpro inhibitor (e.g., GC376)

  • 384-well assay plates

Procedure:

  • Add the test compound at various concentrations to the wells of the assay plate.

  • Add the 3CLpro enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel therapeutic agents, highlighting the role of N-tert-Butylcarbamoyl-L-tert-leucine.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Pharmacokinetic Analysis start N-tert-Butylcarbamoyl-L-tert-leucine synthesis Multi-step Organic Synthesis start->synthesis Chiral Building Block library Compound Library synthesis->library binding Target Binding Assay (e.g., Radioligand Assay) library->binding Screening functional Functional Assay (e.g., Membrane Potential) binding->functional Active Compounds lead_opt Lead Optimization functional->lead_opt Potent Compounds pk_study In vivo PK Studies lead_opt->pk_study lcms LC-MS/MS Analysis pk_study->lcms d9_standard This compound (Internal Standard) d9_standard->lcms

Caption: Drug discovery workflow incorporating L-tert-leucine derivatives.

Cannabinoid Receptor Signaling Pathway

This diagram illustrates the canonical G-protein coupled signaling pathway for the CB1 receptor upon activation by an agonist.

G agonist SCRA Agonist (e.g., ADB-BUTINACA) cb1 CB1 Receptor agonist->cb1 Binds and Activates g_protein Gi/o Protein (α, β, γ subunits) cb1->g_protein Activates ac Adenylate Cyclase g_protein->ac αi inhibits girk GIRK Channel g_protein->girk βγ activates camp cAMP ac->camp Converts atp ATP atp->camp k_ion K+ girk->k_ion hyperpolarization Hyperpolarization k_ion->hyperpolarization Efflux

Caption: Simplified CB1 receptor signaling cascade.

References

The Indispensable Role of Deuterated Amino Acid Derivatives in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acid derivatives, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium (B1214612), have emerged as powerful and indispensable tools across a spectrum of scientific research. This isotopic substitution, while subtle, induces significant and measurable changes in the physicochemical properties of these fundamental biological building blocks. These alterations, primarily the kinetic isotope effect (KIE), provide a unique lens through which to investigate complex biological processes with high precision. This technical guide delves into the core applications of deuterated amino acids in drug development, proteomics, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Enhancing Therapeutic Potential: The Kinetic Isotope Effect in Drug Development

The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow down the rate of reactions where C-H bond cleavage is the rate-limiting step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterated drug development. By strategically deuterating specific sites on a drug molecule, particularly those susceptible to metabolic degradation by enzymes like cytochrome P450, it is possible to improve the drug's pharmacokinetic profile.[1] This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile due to altered metabolite formation.[1][2]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the observed improvements in key pharmacokinetic parameters for several drugs where deuteration has been successfully applied.

Deuterated DrugNon-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with DeuterationTherapeutic Indication
Deutetrabenazine TetrabenazineHalf-life (t½) of active metabolites~2-fold increaseHuntington's disease, Tardive dyskinesia
Donafenib (deuterated sorafenib) SorafenibArea Under the Curve (AUC)IncreasedHepatocellular carcinoma
CTP-499 (deuterated sildenafil) SildenafilReduced formation of active metaboliteAltered metabolic pathwayDiabetic nephropathy

Note: The precise quantitative improvements can vary depending on the specific study and patient population.

Experimental Protocol: Assessing Metabolic Stability of a Deuterated Compound

This protocol outlines a general in vitro method to compare the metabolic stability of a deuterated compound to its non-deuterated counterpart using liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiate Reaction: Add the test compound (deuterated or non-deuterated) to the master mix to start the metabolic reaction. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

cluster_0 In Vitro Metabolic Stability Assay A Prepare Incubation Mix (Microsomes, NADPH System) B Add Test Compound (Deuterated or Non-deuterated) A->B C Incubate at 37°C B->C D Time-Point Sampling C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis (Quantify Parent Compound) F->G H Data Analysis (Calculate Half-Life) G->H

Experimental workflow for assessing metabolic stability.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins between different cell populations. The method relies on metabolically incorporating "light" (natural abundance) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells.[][4][5] Deuterated amino acids, such as L-Leucine-d3, offer a cost-effective alternative to 13C or 15N-labeled amino acids for SILAC experiments.[][6]

Mass Shifts of Deuterated Amino Acids in Mass Spectrometry

The incorporation of deuterated amino acids results in a predictable mass shift in the peptides containing them, allowing for their differentiation and quantification by mass spectrometry.

Deuterated Amino AcidAbbreviationNumber of Deuterium AtomsMonoisotopic Mass Shift (Da)
L-Leucine-d3Leu-d33+3.0188
L-Lysine-d4Lys-d44+4.0251
L-Arginine-d7Arg-d77+7.0439
L-Valine-d8Val-d88+8.0502
L-Phenylalanine-d5Phe-d55+5.0314
Experimental Protocol: SILAC using Deuterated L-Leucine-d3

This protocol describes a typical SILAC experiment for quantitative proteomics using deuterated L-Leucine.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Leucine

  • "Light" L-Leucine (unlabeled)

  • "Heavy" L-Leucine-d3

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (for protein digestion)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells.

    • For the "light" population, use the SILAC medium supplemented with unlabeled L-Leucine.

    • For the "heavy" population, use the SILAC medium supplemented with L-Leucine-d3.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[][4]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed lysate.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptide pairs (light and heavy).

    • The ratio of the peak intensities of the heavy to light peptides for each protein reflects the relative abundance of that protein between the two experimental conditions.

cluster_0 SILAC Workflow with Deuterated Leucine cluster_1 SILAC Workflow with Deuterated Leucine A1 Cell Culture 1 ('Light' Leucine) B1 Control Condition A1->B1 A2 Cell Culture 2 ('Heavy' Leucine-d3) B2 Experimental Treatment A2->B2 C Harvest and Lyse Cells C_dummy Harvest and Lyse Cells B1->C_dummy B2->C_dummy D Quantify and Mix Protein Lysates (1:1) C->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Relative Protein Quantification) F->G C_dummy->D

SILAC experimental workflow.

Elucidating Protein Structure and Dynamics: NMR Spectroscopy

In NMR spectroscopy, the substitution of protons (¹H) with deuterons (²H) is a powerful strategy for simplifying complex spectra, especially for large proteins.[7] Since deuterium is "silent" in ¹H-NMR experiments, selective deuteration of specific amino acid types or regions within a protein reduces spectral crowding and aids in resonance assignment.[7][8]

Deuteration Patterns for NMR Spectral Simplification

Different deuteration strategies are employed depending on the specific NMR experiment and the information sought.

Deuteration StrategyDescriptionApplication
Uniform Deuteration Cells are grown in D₂O-based medium, leading to high levels of deuteration throughout the protein.Reduces relaxation for large proteins, enabling TROSY-based experiments.
Selective Protonation Specific protonated amino acids are added to a D₂O-based growth medium.Allows observation of signals from specific amino acid types in a deuterated background.
Fractional Deuteration Cells are grown in a medium containing a mixture of H₂O and D₂O.Reduces ¹H-¹H scalar couplings, leading to sharper lines.
Stereospecific Labeling Only specific prochiral methyl groups (e.g., in Val, Leu, Ile) are protonated in a deuterated background.Simplifies crowded methyl regions of the spectrum and provides probes for dynamics.
Experimental Protocol: Selective Protonation of Alanine (B10760859) in a Deuterated Protein for NMR

This protocol describes the expression of a protein with selective protonation of alanine residues in an otherwise deuterated background.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components prepared with 100% D₂O

  • Deuterated glucose (glucose-d7) as the carbon source

  • ¹⁵NH₄Cl as the nitrogen source

  • Unlabeled L-Alanine

  • IPTG for induction

  • Standard protein purification reagents and equipment (e.g., Ni-NTA resin for His-tagged proteins)

  • NMR spectrometer

Procedure:

  • Prepare Deuterated M9 Medium: Prepare all components of the M9 minimal medium using 100% D₂O.

  • Pre-culture: Inoculate a small volume of LB medium with the E. coli expression strain and grow overnight at 37°C.

  • Adaptation to D₂O:

    • Pellet the cells from the pre-culture.

    • Resuspend the cells in a small volume of D₂O-based M9 medium and use this to inoculate a larger D₂O M9 culture.

    • Grow the cells at 37°C until the OD₆₀₀ reaches ~0.6-0.8.

  • Addition of Protonated Alanine: Just before induction, add unlabeled L-Alanine to the culture to a final concentration of ~100 mg/L. This will be incorporated into the protein, resulting in protonated alanine residues.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard chromatographic techniques.

  • NMR Sample Preparation:

    • Exchange the purified protein into a suitable NMR buffer prepared with D₂O.

    • Concentrate the protein to the desired concentration for NMR analysis.

  • NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC and other relevant NMR spectra to observe the signals from the selectively protonated alanine residues.

cluster_0 Selective Protonation for NMR A E. coli Culture in D₂O M9 Medium (Deuterated Glucose, ¹⁵NH₄Cl) B Add Unlabeled L-Alanine A->B C Induce Protein Expression (IPTG) B->C D Protein Purification C->D E NMR Sample Preparation (D₂O Buffer) D->E F NMR Spectroscopy (Observe Alanine Signals) E->F

Workflow for selective protonation in NMR.

Tracing Metabolic Pathways and Protein Turnover

Deuterated amino acids serve as excellent tracers for studying metabolic pathways and measuring protein turnover rates in vivo and in vitro.[7][9][10] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites using mass spectrometry.[7]

Experimental Protocol: Measuring Protein Turnover using Deuterated Water (D₂O) Labeling

This method relies on the incorporation of deuterium from D₂O into non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[11][12]

Materials:

  • Experimental animals (e.g., mice) or cell culture

  • Deuterium oxide (D₂O)

  • Standard diet or cell culture medium

  • Tissue or cell harvesting equipment

  • Protein extraction and digestion reagents

  • LC-MS/MS system

Procedure:

  • D₂O Administration:

    • In vivo: Provide animals with drinking water containing a known enrichment of D₂O (e.g., 4-8%).

    • In vitro: Replace the standard cell culture medium with a medium prepared with a known enrichment of D₂O.[11]

  • Time-Course Sampling: At various time points (e.g., 0, 1, 3, 7, 14 days for in vivo studies), collect tissue or cell samples.

  • Protein Extraction and Digestion:

    • Extract total protein from the samples.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Measure the isotopic enrichment of deuterium in peptides derived from non-essential amino acids (e.g., alanine).

  • Data Analysis:

    • Determine the rate of deuterium incorporation into proteins over time.

    • Use mathematical modeling to calculate the fractional synthesis rate (FSR) of individual proteins, which reflects their turnover rate.

cluster_0 Protein Turnover Analysis with D₂O A D₂O Administration (In vivo or In vitro) B Time-Course Sampling A->B C Protein Extraction and Digestion B->C D LC-MS/MS Analysis (Measure Deuterium Enrichment) C->D E Calculate Fractional Synthesis Rate (FSR) D->E

Workflow for protein turnover analysis using D₂O.

Conclusion

Deuterated amino acid derivatives are versatile and powerful tools that continue to drive innovation in research and development. From enhancing the therapeutic efficacy of drugs through the kinetic isotope effect to providing unprecedented insights into the dynamic world of the proteome, their applications are vast and impactful. As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the role of these isotopically labeled building blocks in advancing our understanding of complex biological systems is poised for continued growth. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of these valuable research tools.

References

The Role of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in the Preparation of Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, application, and analytical significance of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in the development of therapeutic agents. This deuterated analog of a key chiral building block plays a critical role in ensuring the accuracy and reliability of pharmacokinetic and bioanalytical studies essential for regulatory approval and clinical success.

Introduction: The Significance of L-tert-Leucine in Drug Design

L-tert-leucine, a non-proteinogenic amino acid, is a vital chiral building block in modern medicinal chemistry.[1] Its bulky and hydrophobic tert-butyl group provides steric hindrance that can enhance the metabolic stability and binding affinity of a drug molecule to its target.[2] Consequently, the L-tert-leucine scaffold is a key component in a number of successful therapeutic agents, particularly in the realm of antiviral medications such as the HIV protease inhibitor Atazanavir and the Hepatitis C virus (HCV) protease inhibitors Telaprevir (B1684684) and Boceprevir.[3]

The N-tert-Butylcarbamoyl-L-tert-leucine moiety, in particular, is a crucial component in the synthesis of several protease inhibitors. The preparation of these complex therapeutic agents requires precise control of stereochemistry and rigorous quantification during all stages of development, from preclinical pharmacokinetic studies to clinical trial monitoring.

The Critical Role of Deuterated Analogs in Bioanalysis

The development of a therapeutic agent necessitates robust and validated bioanalytical methods to quantify the drug's concentration in biological matrices like plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[4]

To ensure the accuracy and precision of LC-MS/MS assays, an internal standard is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[5] this compound serves this exact purpose for therapeutic agents containing the corresponding non-deuterated moiety. The nine deuterium (B1214612) atoms on the tert-butyl group provide a distinct mass difference, allowing the mass spectrometer to differentiate between the internal standard and the active pharmaceutical ingredient (API), while its chemical and physical properties are nearly identical to the API. This ensures that any variability during sample preparation, such as extraction efficiency, and in the analytical process, like ionization suppression, affects both the analyte and the internal standard equally, leading to highly reliable quantification.[6]

Application in Therapeutic Drug Monitoring: A Case Study Analog

While specific validation data for an assay using this compound is not publicly available, we can examine the validation of an LC-MS/MS method for Telaprevir, an HCV protease inhibitor containing the L-tert-leucine scaffold, which utilizes a deuterated internal standard (telaprevir-d11).[7][8] The principles and expected performance are directly analogous.

Quantitative Data from Analogous Bioanalytical Method Validation

The following tables summarize the expected performance of an LC-MS/MS assay for a therapeutic agent containing the N-tert-Butylcarbamoyl-L-tert-leucine moiety, using its d9-deuterated analog as an internal standard. The data is representative of typical validation parameters as per regulatory guidelines.

Table 1: Calibration Curve Performance

ParameterValue
Calibration Range5.0 - 5000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Accuracy of CalibratorsWithin ± 15% of nominal

Table 2: Intra- and Inter-Assay Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)5.0< 10%< ± 15%< 15%< ± 20%
Low Quality Control (LQC)15.0< 10%< ± 15%< 15%< ± 15%
Medium Quality Control (MQC)250< 10%< ± 15%< 15%< ± 15%
High Quality Control (HQC)4000< 10%< ± 15%< 15%< ± 15%

Table 3: Matrix Effect and Recovery

Analyte/Internal StandardMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Analyte85.24.898.73.1
This compound86.15.299.12.9

Experimental Protocols

Synthesis of N-tert-Butylcarbamoyl-L-tert-leucine

The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine can be achieved through the reaction of L-tert-leucine with a suitable tert-butyl isocyanate source. A generalized protocol is as follows:

  • Dissolution: L-tert-leucine is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Base Addition: An organic base (e.g., triethylamine (B128534) or diisopropylethylamine) is added to the solution to deprotonate the amino group of L-tert-leucine.

  • Carbamoylation: Tert-butyl isocyanate is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield N-tert-Butylcarbamoyl-L-tert-leucine.

The synthesis of the deuterated analog, this compound, would follow a similar procedure, starting with L-tert-leucine-d9.

Bioanalytical Method for Quantification in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of a therapeutic agent containing the N-tert-Butylcarbamoyl-L-tert-leucine moiety in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: [M+H]⁺ → fragment ion (specific to the therapeutic agent).

    • This compound: [M+H]⁺ → fragment ion (e.g., m/z 239.2 → fragment).

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • The peak area ratio (analyte/internal standard) is calculated for each sample.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mechanism of Action and Signaling Pathway

To illustrate the therapeutic context, the mechanism of action of Atazanavir, an HIV protease inhibitor containing the L-tert-leucine scaffold, is presented.[9][10] Atazanavir inhibits the HIV protease enzyme, which is crucial for the maturation of new, infectious virus particles.

HIV_Protease_Inhibition cluster_protease HIV_RNA HIV RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation Atazanavir Atazanavir (contains L-tert-leucine scaffold) HIV_Protease HIV Protease Gag_Pol->HIV_Protease Structural_Proteins Viral Structural Proteins Viral_Enzymes Viral Enzymes (Reverse Transcriptase, Integrase) Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Assembly (uncleaved) HIV_Protease->Structural_Proteins Cleavage HIV_Protease->Viral_Enzymes Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Viral_Enzymes->Mature_Virion Assembly Atazanavir->HIV_Protease Bioanalytical_Workflow Method_Dev Method Development Optimization Optimization of LC and MS Parameters Method_Dev->Optimization Sample_Prep Sample Preparation (e.g., Protein Precipitation) Method_Dev->Sample_Prep Validation Method Validation (FDA/EMA Guidelines) Optimization->Validation Sample_Prep->Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Calibration Calibration Curve & LLOQ Validation->Calibration Stability Stability Studies Validation->Stability Sample_Analysis Routine Sample Analysis (PK/TDM Studies) Validation->Sample_Analysis Data_Reporting Data Reporting & Review Sample_Analysis->Data_Reporting

References

The Dual Utility of N-tert-Butylcarbamoyl-L-tert-leucine-d9: A Technical Guide to its Application as a Stable Isotope Tracer and Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of N-tert-Butylcarbamoyl-L-tert-leucine-d9, a deuterated derivative of the unnatural amino acid L-tert-leucine. While specific published research on its direct use as a metabolic tracer is not available, its structural characteristics and isotopic labeling position it as a valuable tool in two primary domains of biomedical research: as a potential stable isotope tracer for metabolic flux analysis and as a robust internal standard for quantitative mass spectrometry. This document provides an in-depth overview of the principles, methodologies, and potential applications in both contexts, drawing upon established practices with similar deuterated amino acids.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a stable isotope-labeled compound is fundamental to its application. The key characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₃D₉N₂O₃
Molecular Weight 239.36 g/mol
Synonyms (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid; N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9
Isotopic Purity Typically >98% for deuterium (B1214612)
Chemical Form Solid

Application as a Stable Isotope Tracer in Metabolic Research

Stable isotope labeling with deuterium (²H) is a powerful technique to trace the metabolic fate of molecules in vivo and in vitro without the safety concerns associated with radioactive isotopes.[1][2][3][4] Deuterated amino acids can be used to elucidate biosynthetic pathways, measure protein synthesis and degradation rates, and assess the impact of therapeutic interventions on metabolism.[][]

The N-tert-Butylcarbamoyl group on the leucine (B10760876) derivative is likely a protecting group, which may be cleaved in vivo to release L-tert-leucine-d9. As L-tert-leucine is an unnatural amino acid, its metabolic pathways are not as well-defined as those of its natural counterpart, L-leucine. However, a deuterated version could be instrumental in studying its unique metabolism, potential incorporation into proteins, or its effects on natural metabolic pathways.

Hypothetical Experimental Workflow for Metabolic Tracing

The following workflow outlines a general approach for a cell-based metabolic tracing experiment.

Hypothetical Metabolic Tracing Workflow A Cell Culture Preparation B Introduction of This compound A->B Introduce tracer to media C Time-Course Incubation B->C Allow cellular uptake and metabolism D Metabolite Extraction C->D Quench metabolism and extract metabolites E LC-MS/MS Analysis D->E Separate and detect labeled compounds F Data Analysis and Pathway Mapping E->F Identify deuterated metabolites and quantify flux

Caption: A generalized workflow for a stable isotope tracing experiment in cell culture.

Detailed Experimental Protocol (Hypothetical)
  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., cancer cell line, primary hepatocytes) to mid-log phase.

    • Replace the standard culture medium with a medium containing a known concentration of this compound.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

    • Develop a chromatographic method to separate L-tert-leucine and its potential metabolites.

    • Use the mass spectrometer to detect and quantify the deuterated isotopologues of these metabolites based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the abundance of deuterated metabolites at each time point.

    • Calculate the fractional labeling of each metabolite to determine the contribution of the tracer to its pool.

    • Use metabolic flux analysis software to model the flow of the deuterium label through the metabolic network.

Application as an Internal Standard in LC-MS Bioanalysis

A more common and immediate application for this compound is as an internal standard (IS) in quantitative bioanalysis. Stable isotope-labeled internal standards are the gold standard in LC-MS because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by mass. This allows for accurate correction of variability that can occur during sample preparation, chromatography, and ionization.

This compound would be an ideal internal standard for the quantification of N-tert-Butylcarbamoyl-L-tert-leucine or a structurally very similar therapeutic agent in biological matrices like plasma or tissue homogenates.

General Workflow for LC-MS Quantification with a Stable Isotope-Labeled Internal Standard

LC-MS Quantification Workflow with SIL-IS A Sample Collection (e.g., Plasma) B Addition of This compound (IS) A->B Spike IS into sample C Sample Preparation (e.g., Protein Precipitation) B->C Extract analyte and IS D LC-MS/MS Analysis C->D Inject extract E Data Processing D->E Integrate peak areas of analyte and IS F Concentration Calculation E->F Calculate analyte concentration using analyte/IS ratio

Caption: A standard workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol (General)
  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of the non-labeled analyte and the internal standard (this compound) in an appropriate solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix of interest (e.g., blank plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and unknown study sample, add a consistent volume of the internal standard working solution.

    • Perform sample clean-up, typically protein precipitation for plasma samples, by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a selective and sensitive LC-MS/MS method for the analyte and the internal standard. This involves optimizing chromatographic separation and mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring, MRM).

    • Inject the prepared samples and acquire the data.

  • Data Analysis and Quantification:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a specialized chemical tool with significant potential in advanced biomedical research. While its direct application as a metabolic tracer for the unnatural amino acid L-tert-leucine remains a promising but underexplored area, its immediate and highly valuable use is as a stable isotope-labeled internal standard for mass spectrometry-based quantification. The principles and protocols outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to leverage the capabilities of this and similar deuterated compounds to advance their research and development efforts.

References

Methodological & Application

Application Note: High-Throughput Quantification of Therapeutic Agents in Human Plasma Using N-tert-Butylcarbamoyl-L-tert-leucine-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development, from preclinical pharmacokinetic studies to clinical trial monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability, including matrix effects, extraction inconsistencies, and instrument fluctuations.[1][2] N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a deuterated analog of a common building block in several therapeutic agents, making it an ideal internal standard for the quantification of such drugs. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a model analyte, a therapeutic agent structurally related to L-tert-leucine, in human plasma.

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound is added to plasma samples containing the analyte of interest at the beginning of the sample preparation process.[2] The deuterated internal standard is chemically identical to the analyte's structural motif, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss or ionization suppression occurs.[2]

Experimental Protocols

1. Materials and Reagents

  • Analyte of interest (e.g., a therapeutic agent containing the L-tert-leucine moiety)

  • This compound (Internal Standard, IS)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve and Quality Control): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve with a minimum of six non-zero concentration levels. A typical range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC, e.g., 3 ng/mL), medium (MQC, e.g., 75 ng/mL), and high (HQC, e.g., 750 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

The following are representative conditions and should be optimized for the specific analyte and instrumentation.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of the analyte and internal standard. For example: Analyte: [M+H]+ → fragment ion; this compound: [M+H]+ → fragment ion

Data Presentation

The following tables present representative data from a method validation study for the quantification of a model therapeutic agent using this compound as an internal standard.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.01298.5
5.00.061101.2
10.00.123102.5
50.00.61599.8
100.01.23099.1
500.06.14598.9
1000.012.29598.4
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.06.8103.28.1101.5
LQC3.05.298.76.599.8
MQC75.04.1101.55.3100.9
HQC750.03.599.24.899.6

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC3.088.589.198.2
HQC750.090.189.8101.3

Table 4: Stability

Stability ConditionQC LevelNominal Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles, -80°C)LQC3.097.8
HQC750.0101.1
Bench-top (4 hours, room temp.)LQC3.099.2
HQC750.0100.5
Long-term (-80°C, 30 days)LQC3.098.5
HQC750.0101.8

Visualization

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_analyte Analyte Stock (1 mg/mL in MeOH) working_analyte Analyte Working Solutions stock_analyte->working_analyte stock_is IS Stock (this compound) (1 mg/mL in MeOH) working_is IS Working Solution (100 ng/mL) stock_is->working_is cal_standards Calibration Standards (Spiked Plasma) working_analyte->cal_standards qc_samples QC Samples (Spiked Plasma) working_analyte->qc_samples calibration_curve Generate Calibration Curve cal_standards->calibration_curve quantification Quantify Analyte Concentration qc_samples->quantification plasma_sample Plasma Sample (50 µL) (Unknown, Cal, or QC) add_is Add IS Working Solution (10 µL) plasma_sample->add_is plasma_sample->quantification protein_precip Protein Precipitation (150 µL Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc ratio_calc->calibration_curve Plot vs. Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of a therapeutic agent in plasma.

Conclusion

This compound serves as an excellent internal standard for the LC-MS/MS quantification of therapeutic agents containing the L-tert-leucine moiety. The described protocol, employing a simple protein precipitation for sample preparation, provides a rapid, sensitive, and robust method for bioanalysis. The representative data demonstrates that the method meets the stringent requirements for accuracy, precision, and stability as per regulatory guidelines. This application note provides a solid foundation for researchers and drug development professionals to develop and validate similar bioanalytical methods for their specific compounds of interest.

References

Application Notes and Protocols for N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Simplifying Protein NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a tool for the selective isotopic labeling of proteins. This approach aims to simplify complex Nuclear Magnetic Resonance (NMR) spectra, a critical step in the structural and dynamic analysis of proteins, particularly for large and complex systems often encountered in drug discovery and development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, for proteins larger than ~25 kDa, severe spectral overlap and rapid signal decay due to dipolar relaxation significantly complicate spectral analysis. Isotopic labeling, particularly deuteration, is a cornerstone strategy to overcome these limitations. By replacing protons with deuterons, ¹H-¹H dipolar networks are diluted, leading to narrower linewidths and simplified spectra.

Selective labeling of specific amino acid types offers a further layer of spectral simplification, allowing researchers to focus on signals from key regions of a protein, such as an active site or a protein-protein interface. L-tert-leucine, with its bulky and conformationally restricted tert-butyl group, is a valuable probe. The nine equivalent protons of the tert-butyl group give rise to a single, sharp resonance in ¹H NMR spectra, which can serve as a sensitive reporter of the local environment.

This compound is a deuterated and N-protected form of L-tert-leucine. The deuteration of the tert-butyl group (d9) is intended to reduce the proton density further, simplifying spectra and allowing for specific NMR experiments that probe the protein backbone and other side chains without interference from the highly abundant methyl protons of tert-leucine. The N-tert-butylcarbamoyl (Boc) protecting group allows for controlled introduction of the deuterated amino acid into protein expression systems. This document outlines the principles and a detailed protocol for its use.

Principle of the Method

The core of this method is the site-specific incorporation of deuterated L-tert-leucine into a target protein during expression. The N-tert-Butylcarbamoyl (Boc) group on the precursor molecule prevents its direct polymerization by the ribosome. Therefore, a critical step in the workflow is the in situ deprotection of the Boc group to release free L-tert-leucine-d9, which can then be charged to its cognate tRNA and incorporated into the growing polypeptide chain. This is typically achieved by creating mildly acidic conditions in the expression media just prior to inducing protein expression. The deuterated tert-leucine is then incorporated at all L-tert-leucine positions in the protein sequence.

The resulting protein will have a significantly simplified ¹H NMR spectrum due to the replacement of nine protons with deuterons at each tert-leucine residue. This allows for clearer observation of backbone and other side-chain resonances that would otherwise be obscured.

Experimental Workflow

The overall experimental workflow for utilizing this compound for simplifying protein NMR spectra is depicted below.

experimental_workflow cluster_preparation Preparation cluster_expression Protein Expression & Labeling cluster_downstream Downstream Processing & Analysis Expression_Vector Target Protein Expression Vector Culture_Growth Grow E. coli in Minimal Media Expression_Vector->Culture_Growth EColi_Strain E. coli Expression Strain (e.g., BL21(DE3)) EColi_Strain->Culture_Growth Precursor This compound Add_Precursor Add Labeled Precursor Precursor->Add_Precursor Culture_Growth->Add_Precursor Deprotection In situ Deprotection (e.g., pH shift) Add_Precursor->Deprotection Induction Induce Protein Expression (IPTG) Deprotection->Induction Harvest Harvest Cells Induction->Harvest Purification Protein Purification (e.g., Ni-NTA) Harvest->Purification NMR_Acquisition NMR Data Acquisition Purification->NMR_Acquisition Spectral_Analysis Spectral Analysis & Simplification NMR_Acquisition->Spectral_Analysis

Figure 1: Experimental workflow for selective labeling.

Detailed Protocols

Protocol 1: Protein Expression and Selective Labeling in E. coli

This protocol is adapted for a standard T7 expression system in E. coli (e.g., BL21(DE3)).

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the target protein.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl).

  • ¹⁵NH₄Cl and/or ¹³C-glucose (if uniform backbone labeling is also desired).

  • 20% (w/v) glucose solution (or ¹³C-glucose).

  • 1 M MgSO₄.

  • 0.1 M CaCl₂.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Sterile 1 M HCl.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Prepare 1 L of M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For ¹⁵N/¹³C labeling, also use ¹³C-glucose as the sole carbon source.

    • Inoculate the 1 L M9 medium with the overnight starter culture.

    • Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Precursor Addition and Deprotection:

    • Dissolve 100-200 mg of this compound in a small volume of sterile DMSO or ethanol.

    • Add the dissolved precursor to the culture.

    • Crucially, to initiate the deprotection of the Boc group, lower the pH of the culture medium to approximately 6.0-6.5 by the sterile addition of 1 M HCl. Monitor the pH carefully. Incubate the culture for 30 minutes under these conditions.

  • Induction and Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Protein Purification

Purification should be carried out using a method optimized for the target protein. A general protocol for a His-tagged protein is provided.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Perform buffer exchange into the final NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O) using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration for NMR analysis.

Protocol 3: NMR Data Acquisition

  • Prepare the NMR sample of the selectively labeled protein.

  • Acquire a standard set of NMR experiments. A good starting point would be a 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled) to assess the overall fold and spectral quality.

  • Compare the spectra of the selectively labeled protein with that of an unlabeled or uniformly labeled sample to observe the simplification.

  • Acquire experiments that benefit from the reduced proton density, such as 3D NOESY-based experiments for structure determination.

Quantitative Data and Expected Results

The successful incorporation of L-tert-leucine-d9 will result in observable changes in the NMR spectra. The following table summarizes the expected outcomes.

ParameterUnlabeled ProteinUniformly Deuterated ProteinSelectively L-tert-leucine-d9 Labeled Protein
¹H Linewidths (average) BroadNarrowIntermediate (narrower than unlabeled)
Spectral Complexity HighLowReduced (specific signals absent)
¹H-¹H NOESY Quality Prone to spin diffusionHigh (long-range NOEs)Improved, reduced ambiguity
Labeling Efficiency N/A>95% (expected)>80% (expected)

Logical Relationships in Spectral Simplification

The following diagram illustrates the logical basis for spectral simplification through selective deuteration.

logical_relationship High_Proton_Density High Proton Density in Unlabeled Protein Strong_Dipolar_Coupling Strong ¹H-¹H Dipolar Coupling High_Proton_Density->Strong_Dipolar_Coupling Rapid_Relaxation Rapid Transverse Relaxation (Short T₂) Strong_Dipolar_Coupling->Rapid_Relaxation Broad_Linewidths Broad NMR Linewidths Rapid_Relaxation->Broad_Linewidths Spectral_Overlap Severe Spectral Overlap Broad_Linewidths->Spectral_Overlap Simplified_Spectra Simplified NMR Spectra Spectral_Overlap->Simplified_Spectra is improved by Selective_Deuteration Selective Deuteration of tert-Leucine (d9) Reduced_Proton_Density Reduced Local Proton Density Selective_Deuteration->Reduced_Proton_Density Weakened_Dipolar_Coupling Weakened Dipolar Coupling Network Reduced_Proton_Density->Weakened_Dipolar_Coupling Slower_Relaxation Slower Transverse Relaxation (Longer T₂) Weakened_Dipolar_Coupling->Slower_Relaxation Narrower_Linewidths Narrower NMR Linewidths Slower_Relaxation->Narrower_Linewidths Narrower_Linewidths->Simplified_Spectra

Figure 2: Logic of spectral simplification by deuteration.

Troubleshooting

  • Low Protein Yield: E. coli growth can be slower in minimal media and the addition of the protected amino acid and the pH shift may be toxic. Optimize growth conditions (temperature, induction time) and ensure the pH shift is transient.

  • Inefficient Labeling: If mass spectrometry indicates low incorporation of the deuterated amino acid, the in situ deprotection may be inefficient. Experiment with slightly lower pH values (e.g., 5.8-6.0) or a longer incubation time after pH adjustment. However, be mindful of cell viability. Alternatively, consider using an E. coli strain auxotrophic for leucine, which would prevent the cellular synthesis of unlabeled leucine.

  • Protein Precipitation: The purified protein may be less stable after selective labeling. Ensure the NMR buffer is optimized for solubility and stability.

Conclusion

The use of this compound offers a promising, albeit technically demanding, approach for the selective deuteration of L-tert-leucine residues in proteins. The resulting spectral simplification can be a significant advantage in NMR studies of large and complex proteins, facilitating resonance assignment, structure determination, and the analysis of dynamics and interactions. The protocols and principles outlined here provide a solid foundation for researchers to implement this advanced isotopic labeling strategy in their work.

Application Notes and Protocols for Mass Spectrometry Sample Preparation with N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of therapeutic agents by mass spectrometry. The protocols and data presented herein are particularly relevant for the therapeutic drug monitoring (TDM) of compounds structurally related to L-tert-leucine, such as the hepatitis C virus (HCV) protease inhibitor, Boceprevir.

Introduction

This compound is the deuterated analog of a key intermediate in the synthesis of Boceprevir. Its structural similarity and mass difference make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₃D₉N₂O₃
Molecular Weight 239.36 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage 2-8°C

Application: Therapeutic Drug Monitoring of Boceprevir

Boceprevir is a first-generation direct-acting antiviral agent that inhibits the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1][2] TDM of Boceprevir is crucial to optimize treatment efficacy and minimize toxicity. The following protocol describes a validated LC-MS/MS method for the quantification of Boceprevir in human plasma using this compound as an internal standard.

Experimental Protocol: Quantification of Boceprevir in Human Plasma

1. Materials and Reagents:

  • Boceprevir analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K₂-EDTA as anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

  • Boceprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Boceprevir in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Boceprevir stock solution in 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Boceprevir: [M+H]⁺ > fragment ion (specific m/z to be optimized)

    • This compound: [M+H]⁺ > fragment ion (specific m/z to be optimized)

5. Data Analysis:

  • Quantify Boceprevir concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Boceprevir in unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of a Boceprevir-like analyte in human plasma. These values are representative and should be established for each specific assay.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery 85 - 95%
Matrix Effect Minimal (Ion suppression/enhancement within acceptable limits)
Stability (Freeze-thaw, Short-term, Long-term) Stable

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add IS (20 µL) This compound s1->s2 s3 Protein Precipitation (300 µL Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject Sample s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: Workflow for the quantification of a therapeutic agent using a SIL-IS.

Signaling Pathway: Inhibition of HCV NS3/4A Protease by Boceprevir

hcv_protease_inhibition hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage viral_proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) ns3_4a->viral_proteins Processes replication Viral Replication viral_proteins->replication boceprevir Boceprevir boceprevir->inhibition inhibition->ns3_4a

Caption: Mechanism of action of Boceprevir in inhibiting HCV replication.

Conclusion

This compound is a highly suitable internal standard for the bioanalytical quantification of Boceprevir and other structurally related therapeutic agents. Its use in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for reliable therapeutic drug monitoring and pharmacokinetic studies in drug development. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols for Metabolic Labeling Using N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of "heavy" and "light" (unlabeled) proteins, researchers can accurately quantify differences in protein abundance between different cell populations. Deuterated amino acids, such as derivatives of leucine, are commonly used for this purpose.[3]

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a deuterated, protected form of the non-proteinogenic amino acid L-tert-leucine. The N-tert-Butylcarbamoyl group serves as a protecting group for the primary amine of the amino acid. For metabolic incorporation into newly synthesized proteins, this protecting group must be removed to yield free L-tert-leucine-d9. These application notes provide a comprehensive overview and a theoretical protocol for the use of this compound in SILAC-based quantitative proteomics experiments.

Product Information

Compound Name This compound
Synonyms (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid; N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9
Chemical Formula C₁₁H₁₃D₉N₂O₃
Molecular Weight 239.36 g/mol
Primary Application Reagent in the preparation of therapeutic agents; Precursor for deuterated L-tert-leucine for metabolic labeling.

Principle of the Method

The core of the methodology involves the substitution of a standard essential amino acid in the cell culture medium with its deuterated counterpart. In this case, after deprotection, L-tert-leucine-d9 will be incorporated into the proteome of one cell population (the "heavy" sample), while a control population is grown in a medium containing the unlabeled ("light") L-tert-leucine.

Following cell growth and experimental treatment, the "heavy" and "light" cell populations are combined. Proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS). The mass difference between the deuterated and non-deuterated peptides allows for the relative quantification of protein abundance.

Experimental Workflow Overview

A generalized workflow for a SILAC experiment using L-tert-leucine-d9 is depicted below. This workflow assumes the successful deprotection of this compound prior to its use in the cell culture medium.

SILAC_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis Deprotection Deprotection of N-tert-Butylcarbamoyl- L-tert-leucine-d9 HeavyMedium Prepare 'Heavy' Medium (with L-tert-leucine-d9) Deprotection->HeavyMedium CellCultureHeavy Culture Cells in 'Heavy' Medium HeavyMedium->CellCultureHeavy LightMedium Prepare 'Light' Medium (with L-tert-leucine) CellCultureLight Culture Cells in 'Light' Medium LightMedium->CellCultureLight Treatment Experimental Treatment CellCultureHeavy->Treatment Control Control CellCultureLight->Control Combine Combine Cell Populations Treatment->Combine Control->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General SILAC experimental workflow.

Detailed Protocols

Protocol 1: Deprotection of this compound

Disclaimer: The following is a theoretical protocol based on general chemical principles for the deprotection of similar protecting groups. This procedure should be optimized and validated for biocompatibility and efficiency before use in cell culture experiments. The resulting L-tert-leucine-d9 solution must be sterile-filtered and its concentration accurately determined.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diethylether (cold)

  • Sodium bicarbonate (saturated solution)

  • Milli-Q water

  • 0.22 µm sterile filter

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected L-tert-leucine-d9 by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product and discard the supernatant.

  • Wash the pellet with cold diethyl ether to remove residual TFA.

  • Dissolve the resulting L-tert-leucine-d9 in sterile Milli-Q water.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution to a physiological pH.

  • Determine the final concentration of the L-tert-leucine-d9 solution.

  • Sterile-filter the solution through a 0.22 µm filter before adding it to the cell culture medium.

Protocol 2: SILAC Metabolic Labeling

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Heavy" L-tert-leucine-d9 (prepared as in Protocol 1)

  • "Light" L-tert-leucine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease inhibitor cocktail

Procedure:

  • Cell Adaptation: Culture the cells for at least five passages in the SILAC medium supplemented with either "light" L-tert-leucine or "heavy" L-tert-leucine-d9 to ensure complete incorporation of the respective amino acid.

  • Experimental Treatment: Once the cells are fully labeled, apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

  • Cell Harvesting: After the treatment, wash the cells with PBS and harvest them.

  • Cell Lysis: Combine the "heavy" and "light" cell populations at a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Protein Digestion and Mass Spectrometry Analysis

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • C18 desalting columns

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein lysate by incubating with DTT. Subsequently, alkylate the free cysteine residues by adding IAA.

  • Proteolytic Digestion: Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using C18 columns to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide ions for fragmentation.

  • Data Analysis: Use specialized proteomics software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptides.

Data Presentation

The quantitative data from a SILAC experiment is typically presented as ratios of "heavy" to "light" peptide intensities. These ratios reflect the relative abundance of a given protein in the experimental condition compared to the control.

Protein ID Gene Name Heavy/Light Ratio p-value Regulation
P12345GENE12.50.001Upregulated
Q67890GENE20.40.005Downregulated
A1B2C3GENE31.10.85Unchanged

Signaling Pathway Visualization

Metabolic labeling with this compound can be applied to study changes in protein expression within specific signaling pathways in response to various stimuli. The diagram below illustrates a generic signaling pathway that can be investigated using this technique.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus External Stimulus (e.g., Drug Treatment) Receptor Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates GeneExpression Gene Expression (Quantified by SILAC) TF->GeneExpression regulates ProteinSynthesis Protein Synthesis (Incorporates L-tert-leucine-d9) GeneExpression->ProteinSynthesis Phenotype Phenotypic Change ProteinSynthesis->Phenotype

Caption: A generic signaling pathway leading to changes in protein expression.

Conclusion

This compound serves as a valuable precursor for the in vivo labeling of proteins in quantitative proteomics. Following a necessary deprotection step, the resulting L-tert-leucine-d9 can be effectively incorporated into the proteome of cultured cells. The protocols and information provided herein offer a framework for researchers to design and execute SILAC experiments to investigate dynamic changes in protein expression in various biological contexts, from basic research to drug development. Careful optimization of the deprotection and labeling conditions is crucial for successful and reproducible results.

References

Application of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Drug Metabolism Studies: A Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a stable isotope-labeled derivative of N-tert-Butylcarbamoyl-L-tert-leucine. Its primary application in drug metabolism and pharmacokinetic (DMPK) studies is as an internal standard for the quantitative analysis of structurally related therapeutic agents using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nine deuterium (B1214612) atoms on the tert-butyl group provide a distinct mass shift from the unlabeled analyte, while maintaining nearly identical physicochemical properties. This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical method for a representative analyte, the synthetic cannabinoid ADB-BUTINACA, in human plasma.

Application Notes

Analyte: ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide)

Internal Standard (IS): this compound

Rationale for IS Selection: this compound is an ideal internal standard for the LC-MS/MS-based quantification of ADB-BUTINACA. The core structure of the analyte contains a tert-leucinamide moiety, which is structurally analogous to the internal standard. This structural similarity ensures that the internal standard closely mimics the behavior of the analyte during sample extraction, chromatographic separation, and ionization. The mass difference of +9 Da allows for clear differentiation between the analyte and the internal standard in the mass spectrometer without isotopic cross-talk.

Key Applications:

  • Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) profile of ADB-BUTINACA in preclinical and clinical studies.

  • Toxicokinetic (TK) Studies: Quantification of ADB-BUTINACA in toxicology studies to correlate exposure levels with observed toxic effects.

  • Bioequivalence (BE) Studies: Comparing the bioavailability of different formulations of a drug containing a similar structural moiety.

  • Therapeutic Drug Monitoring (TDM): Although less common for synthetic cannabinoids, this internal standard could be used in methods for monitoring drug levels in patients for research or clinical purposes.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1.0 mg of ADB-BUTINACA and this compound into separate 1.5 mL microcentrifuge tubes.

  • Dissolve each compound in 1.0 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Store stock solutions at -20°C.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions of ADB-BUTINACA by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration range should cover the expected in-vivo concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, and 1000 ng/mL).

1.3. Internal Standard Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QC samples, spike 5 µL of the corresponding ADB-BUTINACA working standard solution. For blank samples, add 5 µL of the 50:50 methanol/water mixture.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

  • Add 150 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

ParameterCondition
LC System A standard UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2. Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for ADB-BUTINACA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ADB-BUTINACA345.2216.125
This compound (IS)240.2184.220

Table 2: Calibration Curve for ADB-BUTINACA in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.00.9898.07.5
2.02.05102.56.2
5.05.12102.44.8
10.09.9199.13.5
50.050.8101.62.1
100.098.798.71.8
500.0502.3100.52.5
1000.0995.699.63.1

Table 3: Inter-day and Intra-day Precision and Accuracy for QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.01.02102.08.21.05105.09.5
Low QC3.02.9598.36.53.08102.77.8
Mid QC80.081.2101.54.179.599.45.2
High QC800.0790.498.83.5805.6100.74.3

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (ADB-BUTINACA) working_standards Working Standards (Serial Dilution) stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is spiking Spike with Analyte & Internal Standard working_standards->spiking working_is->spiking plasma_sample Plasma Sample (50 µL) plasma_sample->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection onto UHPLC System supernatant_transfer->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration_curve quantification Quantification of Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of ADB-BUTINACA in plasma.

logical_relationship Analyte ADB-BUTINACA Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction Accurate_Quant Accurate Quantification IS->Accurate_Quant Corrects for Variability Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ionization->Accurate_Quant

Caption: Role of the internal standard in ensuring accurate quantification.

Application Notes and Protocols for Incorporating N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a stable isotope-labeled derivative of the non-proteinogenic amino acid L-tert-leucine. This molecule holds significant potential for use in advanced cell culture-based assays, particularly in the field of quantitative proteomics. The incorporation of a deuterated (d9) tag allows for the differentiation of proteins synthesized in its presence from pre-existing unlabeled proteins when analyzed by mass spectrometry. This enables precise measurement of protein turnover, metabolic flux, and the identification of specific protein populations under various experimental conditions.

The N-tert-Butylcarbamoyl protecting group is designed to enhance cell permeability. It is hypothesized that once inside the cell, endogenous cellular esterases or lipases may cleave this group, releasing L-tert-leucine-d9, which can then be incorporated into newly synthesized proteins in place of its canonical counterpart, L-leucine. The bulky tert-butyl group on the L-tert-leucine itself can also serve as a structural probe within proteins.

These application notes provide a comprehensive guide for the effective use of this compound in cell culture media for quantitative proteomics and other advanced cellular assays. The protocols are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Physicochemical and Labeling Data

For successful experimental design, it is crucial to understand the properties of this compound. The following table summarizes key quantitative information.

PropertyValueNotes
Molecular Formula C₁₁H₁₃D₉N₂O₃[1]
Molecular Weight 239.36 g/mol [1]
Isotopic Purity Typically >98%Varies by supplier; always check the certificate of analysis.
Mass Shift per Incorporation +9 DaFor each L-tert-leucine-d9 residue incorporated into a peptide.
Suggested Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)Based on the solubility of the similar compound N-Boc-L-tert-leucine.[2]
Recommended Stock Concentration 100 mMA starting point for dilution into cell culture media.
Storage of Stock Solution -20°C for short-term, -80°C for long-termTo prevent degradation.

Experimental Protocols

Protocol 1: Determination of Optimal Labeling Concentration and Cytotoxicity

Before initiating large-scale proteomics experiments, it is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • Leucine-free cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Incubate overnight under standard conditions.

  • Preparation of Labeling Media: Prepare a dilution series of this compound in leucine-free medium supplemented with dialyzed fetal bovine serum. Suggested final concentrations to test range from 0.1 mM to 2 mM. Include a positive control (complete medium) and a negative control (leucine-free medium).

  • Cell Treatment: Remove the standard medium from the cells and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a period equivalent to at least two cell doubling times.

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability or morphology compared to the positive control. This will be your optimal labeling concentration for subsequent experiments.

G Workflow for Optimal Concentration Determination cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 100 mM Stock in DMSO prep_media Prepare Dilution Series in Leucine-free Medium prep_stock->prep_media seed_cells Seed Cells in 96-well Plate treat_cells Replace Medium and Incubate seed_cells->treat_cells prep_media->treat_cells viability_assay Perform Cell Viability Assay treat_cells->viability_assay data_analysis Determine Non-toxic Concentration viability_assay->data_analysis

Workflow for Determining Optimal Concentration.
Protocol 2: SILAC-based Quantitative Proteomics

This protocol outlines the use of this compound for a typical "heavy" vs. "light" SILAC experiment.

Materials:

  • This compound

  • Unlabeled L-leucine

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Your cell line of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Standard proteomics sample preparation reagents (trypsin, reduction and alkylation reagents, etc.)

  • LC-MS/MS instrumentation

Procedure:

  • Media Preparation:

    • "Light" Medium: Leucine-free medium supplemented with dFBS and unlabeled L-leucine at the standard concentration for your cell type.

    • "Heavy" Medium: Leucine-free medium supplemented with dFBS and this compound at the predetermined optimal concentration.

  • Cell Adaptation: Culture your cells in both "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acids into the proteome.[3]

  • Experimental Treatment: Apply your experimental treatment to one of the cell populations (e.g., treat the "heavy" labeled cells with a drug and leave the "light" labeled cells as a control).

  • Cell Harvest and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Proteomics Sample Preparation: Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the presence of L-tert-leucine-d9.

  • Data Analysis: Use appropriate proteomics software to identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

G SILAC Workflow with this compound cluster_labeling Cell Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis light_cells Culture Cells in 'Light' Medium control Control Condition light_cells->control heavy_cells Culture Cells in 'Heavy' Medium treatment Experimental Treatment heavy_cells->treatment harvest_lysis Harvest and Lyse Cells control->harvest_lysis treatment->harvest_lysis mix_samples Mix Equal Protein Amounts harvest_lysis->mix_samples digest Tryptic Digestion mix_samples->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Protein Identification and Quantification lcms->data_analysis

SILAC Workflow using the labeled compound.

Expected Metabolic Fate and Signaling Considerations

The proposed intracellular processing of this compound involves the enzymatic cleavage of the N-tert-Butylcarbamoyl group. This is a critical step for the subsequent incorporation of L-tert-leucine-d9 into proteins.

G Proposed Metabolic Fate extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular Cellular Uptake cleavage Enzymatic Cleavage (Esterases/Lipases) intracellular->cleavage labeled_leucine L-tert-leucine-d9 cleavage->labeled_leucine protein_synthesis Protein Synthesis (Ribosome) labeled_leucine->protein_synthesis labeled_protein Labeled Protein protein_synthesis->labeled_protein

Proposed metabolic pathway of the compound.

The incorporation of L-tert-leucine, a bulky non-canonical amino acid, may have implications for protein structure and function. Researchers should consider the possibility of altered protein folding, stability, or protein-protein interactions as a result of its incorporation. These potential effects can also be leveraged as an experimental tool to study the role of specific leucine (B10760876) residues in protein function.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Table for Protein Quantification

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-valueRegulation
P12345GENE1AALEUCINEK1.2E+072.4E+072.00.001Upregulated
Q67890GENE2ANOTHERPEPTIDEK5.6E+061.4E+060.250.005Downregulated
........................

Table 2: Summary of Cytotoxicity Assay

Concentration (mM)Average Cell Viability (%)Standard Deviation
0 (Control)1005.2
0.198.74.8
0.595.25.5
1.092.16.1
2.065.48.9

Conclusion

This compound is a promising tool for researchers in cell biology and drug development. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, scientists can effectively incorporate this novel stable isotope-labeled amino acid into their cell culture systems for advanced quantitative proteomics and metabolic studies. The provided workflows and data presentation formats offer a robust framework for generating high-quality, reproducible results.

References

Application Notes and Protocols for N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a scaffold in the development of protease inhibitors, with a particular focus on viral proteases such as SARS-CoV-2 3CLpro. The inclusion of a deuterated L-tert-leucine moiety offers a potential strategy to enhance the pharmacokinetic properties of the inhibitor by leveraging the kinetic isotope effect, which can slow down metabolic degradation pathways.

Introduction

N-tert-Butylcarbamoyl-L-tert-leucine is a bulky, non-proteinogenic amino acid derivative that has been incorporated into various peptidomimetic inhibitors. Its deuterated form, this compound, is of interest for its potential to improve metabolic stability, a critical factor in drug development. While specific inhibitory data for the deuterated compound is not yet widely published, extensive research on non-deuterated analogs, particularly in the context of SARS-CoV-2, provides a strong basis for its application. These notes will detail the potential applications, relevant protocols, and associated signaling pathways.

Data Presentation: In Vitro Efficacy of Related Non-Deuterated L-tert-Leucine Derivatives

Compound IDTarget ProteaseIC50 (nM)EC50 (nM)Cytotoxicity (CC50, µM)Reference
1a SARS-CoV-2 3CLpro18.06313.0>100[1]
2b SARS-CoV-2 3CLpro22.42170.2>100[1]

Note: The compounds listed are peptidomimetic inhibitors where N-Boc-L-tert-leucine is a key component. The development of deuterated versions of these molecules is a logical next step to potentially improve their pharmacokinetic profiles.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of protease inhibitors based on the N-tert-Butylcarbamoyl-L-tert-leucine scaffold.

Protocol 1: Synthesis of a Peptidomimetic Inhibitor Containing N-Boc-L-tert-leucine

This protocol is adapted from the synthesis of peptidomimetic SARS-CoV-2 3CLpro inhibitors.[1]

Objective: To synthesize a peptidomimetic inhibitor incorporating the N-Boc-L-tert-leucine moiety.

Materials:

  • N-Boc-L-tert-leucine

  • Desired amino acid ester (e.g., L-Leucine methyl ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve N-Boc-L-tert-leucine (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amino acid ester hydrochloride (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester from the previous step in a mixture of MeOH and H2O.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the MeOH under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final carboxylic acid product.

Expected Outcome: A peptidomimetic compound with a C-terminal carboxylic acid, ready for further modification or direct testing.

Protocol 2: In Vitro Protease Inhibition Assay (SARS-CoV-2 3CLpro)

This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound against SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • Fluorogenic substrate: [DABCYL]-KTSAVLQ↓SGFRK-[EDANS] (cleavage site indicated by ↓)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution of SARS-CoV-2 3CLpro in assay buffer.

    • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or DMSO (for control) to the wells of a 96-well plate.

    • Add 88 µL of the SARS-CoV-2 3CLpro solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Logical Workflow for Protease Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from inhibitor design to in vitro evaluation.

G cluster_0 Inhibitor Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Outcome A Scaffold Selection (N-tert-Butylcarbamoyl- L-tert-leucine-d9) B Peptidomimetic Synthesis (Protocol 1) A->B C Purification & Characterization B->C D Protease Inhibition Assay (Protocol 2) C->D Test Compound E IC50 Determination D->E F Cytotoxicity Assay E->F Lead Compound G Structure-Activity Relationship (SAR) F->G

Caption: Workflow for protease inhibitor development.

Signaling Pathway: SARS-CoV-2 Replication Cycle and Inhibition

This diagram shows the role of the 3CL protease in the viral replication cycle and the point of intervention for an inhibitor.

G cluster_0 Viral Life Cycle cluster_1 Inhibitor Action A Viral Entry B Uncoating & RNA Release A->B C Translation of Polyproteins (pp1a, pp1ab) B->C D Proteolytic Processing by 3CLpro C->D E Formation of Viral Replication-Transcription Complex D->E F RNA Replication & Transcription E->F G Assembly of New Virions F->G H Release of Progeny Viruses G->H I N-tert-Butylcarbamoyl- L-tert-leucine-d9 Inhibitor I->D Inhibits

Caption: Inhibition of SARS-CoV-2 3CL protease.

References

Troubleshooting & Optimization

Troubleshooting incomplete labeling with N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-tert-Butylcarbamoyl-L-tert-leucine-d9 for stable isotope labeling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of incomplete labeling with this compound?

A1: Incomplete labeling can arise from several factors, primarily related to reaction conditions, reagent quality, and the intrinsic properties of the peptide or protein being labeled. Key causes include suboptimal pH, incorrect molar ratios of labeling reagent to the substrate, degradation of the labeling reagent, and steric hindrance at the labeling site. Peptide aggregation can also prevent the reagent from accessing the target amine groups.[1][2]

A logical approach to troubleshooting this issue is to systematically evaluate each of these potential failure points.

G start Incomplete Labeling Observed suboptimal_pH Suboptimal Reaction pH? start->suboptimal_pH reagent_issue Reagent Integrity Issue? start->reagent_issue ratio_issue Incorrect Molar Ratio? start->ratio_issue peptide_issue Peptide/Protein Issue? start->peptide_issue adjust_pH Adjust pH to 8.0-9.0 suboptimal_pH->adjust_pH Yes new_reagent Use Fresh/New Reagent reagent_issue->new_reagent Yes optimize_ratio Optimize Reagent:Peptide Ratio ratio_issue->optimize_ratio Yes address_peptide Address Aggregation/ Solubility peptide_issue->address_peptide Yes

Troubleshooting workflow for incomplete labeling.
Q2: How can I optimize the reaction conditions for improved labeling efficiency?

A2: Optimization of reaction conditions is critical for achieving high labeling yields. The most influential parameters are pH, temperature, reaction time, and the molar ratio of the labeling reagent to the peptide.

  • pH: The labeling reaction, which targets primary amines (N-terminus and lysine (B10760008) side chains), is highly pH-dependent. The amine groups must be deprotonated to be nucleophilic. A pH range of 8.0-9.0 is generally recommended for efficient labeling.[3][4][5]

  • Molar Ratio: A molar excess of the labeling reagent is typically required. A starting point is a 1.5 to 3-fold molar excess of this compound to the number of available amine groups on the peptide.[6] This may need to be optimized for specific peptides.

  • Temperature and Time: The reaction is usually carried out at room temperature for at least 4 hours.[6] For difficult-to-label peptides, the reaction time can be extended overnight at 4°C to minimize potential side reactions.[6]

Table 1: Effect of pH on Labeling Efficiency (Hypothetical Data)

pHLabeling Efficiency (%)Side Product Formation (%)
7.065< 1
7.5801
8.0922
8.5>983
9.0>985
9.5>989
Q3: My labeling reagent may have degraded. How should I handle and store this compound?

A3: this compound, like many other amine-reactive labeling reagents, is susceptible to hydrolysis. Proper storage and handling are essential to maintain its reactivity.

  • Storage: The lyophilized reagent should be stored at -20°C or -80°C with a desiccant to protect it from moisture.

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the reagent. Prepare stock solutions in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6] It is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and moisture introduction.[7] Discard any unused reconstituted reagent that has been stored for an extended period.

Protocol 1: Reagent Handling and Stock Solution Preparation

  • Remove the vial of this compound from the freezer and place it in a desiccator at room temperature for at least 20 minutes.

  • Once equilibrated, briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under anhydrous conditions (e.g., in a glove box or using dry solvents and syringes), add anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 100 mM).

  • Vortex briefly to ensure the reagent is fully dissolved.

  • Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

Q4: How do I perform the labeling reaction and subsequently confirm its completion?

A4: The labeling reaction should be performed in a suitable buffer system, followed by analysis using mass spectrometry to confirm the extent of labeling.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dissolve_peptide Dissolve Peptide in Labeling Buffer (pH 8.5) add_reagent Add Reagent to Peptide (e.g., 3-fold molar excess) dissolve_peptide->add_reagent prep_reagent Prepare Fresh Reagent Stock Solution prep_reagent->add_reagent incubate Incubate (e.g., 4h at RT) add_reagent->incubate quench Quench Reaction (e.g., with hydroxylamine) incubate->quench desalt Desalt and Purify Sample (e.g., C18 SPE) quench->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis data_analysis Analyze Mass Shift & Calculate Efficiency ms_analysis->data_analysis

General workflow for peptide labeling and analysis.

Protocol 2: Standard Peptide Labeling Procedure

  • Peptide Preparation: Dissolve the peptide to a concentration of 1-2 mg/mL in a suitable labeling buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5).[3]

  • Reaction Initiation: Add the required volume of the this compound stock solution to the peptide solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle agitation, protected from light.

  • Quenching: Quench the reaction by adding a quenching agent like hydroxylamine (B1172632) or Tris buffer to a final concentration of 50-100 mM. This will consume any unreacted labeling reagent.[3] Incubate for another 30 minutes.

  • Sample Cleanup: Purify the labeled peptide from excess reagent and reaction byproducts using solid-phase extraction (e.g., C18 desalting spin columns) or reverse-phase HPLC.

  • Verification: Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS) to verify the mass shift corresponding to the incorporation of the label. Incomplete labeling will be evident by the presence of peaks corresponding to the unlabeled or partially labeled peptide.

Table 2: Expected Mass Shifts upon Labeling

Number of LabelsTarget SitesExpected Monoisotopic Mass Increase (Da)
1N-terminus221.22
2N-terminus + 1 Lysine442.44
3N-terminus + 2 Lysines663.66
nN-terminus + (n-1) Lysinesn x 221.22
(Note: The mass of the added moiety is C11H13D9N2O2. The exact mass increase is calculated based on the chemical formula of the added group minus H)
Q5: Could side reactions be interfering with my labeling?

A5: Yes, while the primary target is the amine group, side reactions can occur, especially at a high pH. The hydroxyl groups of serine, threonine, and tyrosine can be acylated, forming unstable O-acyl esters.[8] These modifications can often be reversed by quenching with hydroxylamine.[8] To minimize side reactions, it is crucial to avoid excessively high pH (e.g., > 9.5) and prolonged reaction times at high temperatures.[9] If side reactions are suspected, analysis by tandem mass spectrometry (MS/MS) can help identify the modified residues.

References

Technical Support Center: Optimizing N-tert-Butylcarbamoyl-L-tert-leucine-d9 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing systematic approaches to resolving them.

Question: Why am I observing a poor signal-to-noise ratio for my this compound internal standard?

Answer: A low signal-to-noise ratio can stem from several factors, ranging from the internal standard concentration to instrument settings. Follow these steps to diagnose and resolve the issue:

  • Inappropriate Concentration: The concentration of the internal standard may be too low for your instrument's sensitivity. It's crucial to prepare the internal standard at a concentration that yields a robust and reproducible signal.[1]

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of the internal standard, leading to a suppressed signal.[2] To assess this, you can perform a post-extraction addition experiment.

  • Instrument Parameters: The mass spectrometer settings, such as source temperature, gas flows, and collision energy, may not be optimized for this compound. A thorough optimization of these parameters is recommended.

  • Solution Stability: Ensure that your stock and working solutions of the internal standard are fresh and have been stored correctly to prevent degradation. Information from suppliers suggests that stock solutions of similar compounds are stable for up to 6 months at -80°C.[3]

Question: My results show high variability in the internal standard peak area across my sample batch. What could be the cause?

Answer: High variability in the internal standard response can compromise the accuracy and precision of your quantitative analysis.[4] Consider the following potential causes and solutions:

  • Inconsistent Sample Preparation: Variability can be introduced during sample preparation steps such as extraction and reconstitution.[2] Ensure consistent and precise execution of your sample preparation protocol for all samples.

  • Autosampler Injection Issues: Inconsistent injection volumes from the autosampler can lead to variability in the internal standard response.[5] Verify the performance of your autosampler.

  • Matrix Effects: Different samples within a batch may have varying levels of matrix components, causing differential ion suppression or enhancement.[6] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, but significant variations can still be problematic.

  • Internal Standard Addition: Ensure the internal standard is added to every sample, calibrator, and quality control sample at a consistent concentration.[1]

Below is a decision tree to help troubleshoot high variability in the internal standard response:

G start High Variability in IS Response check_is_addition Confirm IS Addition Consistency start->check_is_addition check_prep Review Sample Preparation SOP consistent_prep Consistent Preparation? check_prep->consistent_prep check_autosampler Verify Autosampler Performance autosampler_ok Autosampler OK? check_autosampler->autosampler_ok check_matrix Investigate Matrix Effects matrix_effects Differential Matrix Effects? check_matrix->matrix_effects is_addition_ok Consistent IS Addition? check_is_addition->is_addition_ok consistent_prep->check_autosampler Yes retrain Retrain on SOP consistent_prep->retrain No autosampler_ok->check_matrix Yes service_autosampler Service Autosampler autosampler_ok->service_autosampler No modify_cleanup Modify Sample Cleanup matrix_effects->modify_cleanup Yes end Problem Resolved matrix_effects->end No is_addition_ok->check_prep Yes revise_pipetting Revise IS Pipetting Protocol is_addition_ok->revise_pipetting No retrain->end service_autosampler->end modify_cleanup->end revise_pipetting->end

Troubleshooting High Variability in IS Response

Question: I am observing a retention time shift between my analyte and this compound. Is this normal and how do I address it?

Answer: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[7] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

  • Assess the Impact: If the shift is minor and the peaks still largely co-elute, the impact on quantification may be minimal. However, a significant separation could lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

  • Chromatographic Optimization: You can adjust your chromatographic conditions to minimize the separation. This may involve modifying the mobile phase gradient, changing the column temperature, or using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound as an internal standard?

A1: While the optimal concentration is method-dependent, a common starting point is a concentration that produces a signal intensity approximately 50% of the signal of the highest calibration standard.[7] In some cases, a higher concentration, even above the upper limit of quantification (ULOQ), can improve linearity by normalizing ionization effects.[7]

Concentration LevelRationale
Low May result in a poor signal-to-noise ratio.
Medium (Recommended Start) Aims for a robust signal without saturating the detector.
High Can sometimes improve linearity but may increase the risk of isotopic interference.

Q2: How should I prepare and store stock and working solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the integrity of your internal standard.

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the solid this compound and dissolve it in a high-purity solvent such as methanol (B129727) or acetonitrile. Store this stock solution in an amber vial at -20°C or -80°C for long-term stability. Based on data for similar compounds, stock solutions can be stable for several months at -80°C.[3]

  • Working Solution: Prepare fresh working solutions by diluting the stock solution with the appropriate solvent. The concentration of the working solution should be chosen to provide the desired final concentration in your samples.

Q3: How can I check for isotopic interference or "cross-talk" from my analyte to the this compound signal?

A3: Isotopic interference occurs when the signal from the naturally occurring isotopes of your analyte contributes to the signal of the internal standard. This is more pronounced when the mass difference between the analyte and the internal standard is small.[7] this compound has a mass difference of 9 Da, which significantly minimizes this risk.

To check for interference:

  • Prepare a sample containing the analyte at the ULOQ without any internal standard.

  • Analyze this sample and monitor the mass transition of the internal standard.

  • A significant signal in the internal standard's mass channel indicates isotopic interference.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determining the optimal concentration of the internal standard for your assay.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_analyte Prepare Analyte Calibration Standards spike_samples Spike Calibration Standards with each IS Concentration prep_analyte->spike_samples prep_is Prepare IS Working Solutions (e.g., Low, Medium, High) prep_is->spike_samples analyze_samples Analyze Samples by LC-MS/MS spike_samples->analyze_samples eval_signal Evaluate IS Signal Intensity and Reproducibility analyze_samples->eval_signal eval_linearity Assess Calibration Curve Linearity (R-squared, weighting) eval_signal->eval_linearity select_optimal Select Optimal IS Concentration eval_linearity->select_optimal

Workflow for Optimizing IS Concentration

Methodology:

  • Prepare Analyte Standards: Prepare a full set of calibration standards for your analyte in the relevant matrix.

  • Prepare Internal Standard Working Solutions: Prepare three different working solutions of this compound (e.g., low, medium, and high concentrations).

  • Spike Samples: For each calibration curve, spike all standards, quality controls, and blank samples with one of the internal standard working solutions.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Evaluation:

    • Assess the signal intensity and peak shape of the internal standard at each concentration.

    • Evaluate the linearity and goodness of fit (e.g., R²) of the calibration curves for each internal standard concentration.

    • Select the concentration that provides a robust and consistent internal standard signal and the best calibration curve performance.

References

Technical Support Center: Preventing Metabolic Conversion of Deuterated Amino Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the metabolic conversion of deuterated amino acids in cell culture experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues related to the metabolic conversion of deuterated amino acids.

Issue 1: Inaccurate protein quantification in SILAC experiments due to unexpected isotopic shifts.

  • Symptom: You observe unexpected satellite peaks for peptides containing certain amino acids (e.g., proline) in your mass spectrometry data, leading to skewed heavy-to-light ratios.

  • Possible Cause: Metabolic conversion of a labeled amino acid to another. The most common example is the conversion of heavy arginine to heavy proline.[1][2] This splits the isotopic signal of proline-containing peptides, leading to an underestimation of the heavy-labeled peptide and inaccurate quantification.[1]

  • Troubleshooting Steps:

    • Confirm Conversion: Manually inspect the mass spectra of proline-containing peptides. Look for isotopic envelopes corresponding to the mass of the heavy proline that would result from the conversion of heavy arginine.

    • Quantify the Conversion: Utilize mass spectrometry software such as MaxQuant or Skyline to quantify the extent of conversion. This can be done by comparing the peak intensities of the expected heavy peptide with the satellite peaks arising from the converted amino acid.

    • Implement a Prevention Strategy: Based on the severity of the conversion, choose one of the prevention strategies outlined in the FAQ section below (e.g., proline supplementation).

    • Validate the Solution: After implementing a prevention strategy, repeat a small-scale labeling experiment and analyze the mass spectrometry data to confirm that the metabolic conversion has been significantly reduced or eliminated.

Issue 2: Reduced labeling efficiency after modifying the culture medium to prevent conversion.

  • Symptom: The overall incorporation of the heavy-labeled amino acid is below the recommended >97% after implementing a strategy to prevent metabolic conversion.

  • Possible Cause:

    • The added supplement (e.g., high concentration of proline) may slightly alter cell metabolism or growth, affecting protein turnover and amino acid incorporation.

    • Insufficient duration of cell culture in the labeling medium after the modification.

  • Troubleshooting Steps:

    • Extend Labeling Time: Ensure cells have undergone at least five to six doublings in the modified SILAC medium to achieve complete labeling.[3]

    • Check for Cytotoxicity: Monitor cell morphology, viability, and growth rate after modifying the medium. If significant negative effects are observed, consider reducing the concentration of the supplement or trying an alternative prevention strategy.

    • Optimize Supplement Concentration: If using proline supplementation, start with the recommended concentration (e.g., 200 mg/L) and adjust as necessary for your specific cell line.[4]

    • Verify Amino Acid Concentrations: Double-check the final concentrations of all amino acids in your prepared SILAC medium to ensure they are optimal for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is metabolic conversion of deuterated amino acids and why is it a problem?

A1: Metabolic conversion is the cellular process where one amino acid is enzymatically converted into another. In the context of stable isotope labeling, if a "heavy" (deuterated or ¹³C/¹⁵N-labeled) amino acid is converted into another amino acid, the heavy isotope label is carried over. This leads to the unintended labeling of the second amino acid. The most well-documented example is the conversion of heavy arginine to heavy proline.[1] This is problematic because it can significantly impact the accuracy of quantitative proteomics experiments by splitting the mass spectrometry signal for peptides containing the converted amino acid, leading to incorrect protein abundance ratios.[1][2]

Q2: How can I prevent the metabolic conversion of heavy arginine to heavy proline?

A2: Several effective strategies can be employed to prevent or minimize arginine-to-proline conversion:

  • Proline Supplementation: Adding a surplus of unlabeled ("light") proline to the SILAC medium is the most common and highly effective method.[4][5][6] This excess proline saturates the cellular machinery responsible for proline synthesis, thereby inhibiting the conversion of heavy arginine. A concentration of 200 mg/L of L-proline has been shown to be effective in many cell lines.[4]

  • Reduced Arginine Concentration: Lowering the concentration of the heavy-labeled arginine in the culture medium can also reduce its conversion to proline.[7] However, care must be taken to ensure the reduced concentration does not negatively impact cell growth and protein synthesis.

  • Ornithine Supplementation: Adding ornithine, an intermediate in the arginine metabolic pathway, can also effectively reduce arginine-to-proline conversion.

  • Use of Metabolic Inhibitors: Inhibitors of arginase, such as Nω-hydroxy-nor-l-arginine (nor-NOHA), can block the initial step in the primary pathway leading to proline synthesis from arginine.

  • Genetic Engineering: For some organisms, such as fission yeast, deleting the genes that encode the enzymes responsible for arginine catabolism can completely abolish the conversion.

Q3: Which prevention strategy is best for my experiment?

A3: The choice of strategy depends on your specific cell line and experimental conditions.

  • For most mammalian cell lines, proline supplementation is the recommended first-line approach due to its high efficacy and minimal impact on cell health.[4][5]

  • If proline supplementation is not effective or causes undesirable effects, ornithine supplementation or reducing the arginine concentration can be tested.

  • The use of metabolic inhibitors should be approached with caution, as they can have off-target effects.

  • Genetic engineering is a powerful but more involved approach that is suitable for specific model organisms.

Q4: How do I check for the efficiency of my chosen prevention strategy?

A4: After implementing a prevention strategy, it is crucial to validate its effectiveness. This can be done by performing a small-scale SILAC experiment with the modified medium. After ensuring complete labeling (at least 5-6 cell doublings), harvest the cells, extract proteins, and digest them into peptides. Analyze the peptide mixture by mass spectrometry and specifically look for the isotopic peaks corresponding to heavy proline in proline-containing peptides. A significant reduction or complete absence of these satellite peaks indicates the success of your prevention strategy.

Data Presentation

Table 1: Strategies to Prevent Arginine-to-Proline Conversion

StrategyRecommended Concentration/ActionEfficacyNotes
Proline Supplementation Add 200 mg/L of unlabeled L-proline to the SILAC medium.[4]High - Can render conversion undetectable.[4]The most widely recommended and effective method for mammalian cell lines.
Reduced Arginine Concentration Reduce heavy arginine concentration to 17-21 mg/L.[7]Moderate to HighMay not be suitable for all cell lines as it can potentially affect cell growth.
Ornithine Supplementation Add 5 mM L-ornithine to the culture medium.HighA viable alternative to proline supplementation.
Metabolic Inhibition Use an arginase inhibitor like Nω-hydroxy-nor-l-arginine (nor-NOHA).VariablePotential for off-target effects; requires careful validation.
Genetic Engineering Delete genes involved in arginine catabolism (e.g., arginase).Very HighPrimarily applicable to genetically tractable organisms.

Experimental Protocols

Protocol 1: Supplementation of SILAC Medium with L-Proline

  • Objective: To prepare SILAC medium supplemented with unlabeled L-proline to prevent the metabolic conversion of heavy arginine to heavy proline.

  • Materials:

    • Arginine- and Lysine-free SILAC medium (e.g., DMEM for SILAC)

    • Dialyzed Fetal Bovine Serum (dFBS)

    • Heavy-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)

    • Heavy-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine)

    • Unlabeled ("light") L-arginine and L-lysine

    • Unlabeled L-proline

    • Sterile-filtered phosphate-buffered saline (PBS)

    • Sterile filtration unit (0.22 µm)

  • Procedure:

    • Prepare Proline Stock Solution:

      • Dissolve L-proline in sterile PBS to a final concentration of 50 mg/mL.

      • Sterile-filter the solution using a 0.22 µm filter.

      • Aliquot and store at -20°C.

    • Prepare Amino Acid Stock Solutions:

      • Prepare stock solutions of heavy and light arginine and lysine (B10760008) according to the manufacturer's instructions or your standard laboratory protocol (e.g., at 50 mg/mL in sterile PBS).

      • Sterile-filter and store at -20°C.

    • Prepare Supplemented "Heavy" SILAC Medium:

      • To 445 mL of arginine- and lysine-free SILAC medium, add 50 mL of dFBS.

      • Add the appropriate volumes of heavy-labeled arginine and lysine stock solutions to achieve your desired final concentrations.

      • Add 2 mL of the 50 mg/mL L-proline stock solution to achieve a final concentration of 200 mg/L.

      • Add any other required supplements (e.g., glutamine, penicillin/streptomycin).

      • Bring the final volume to 500 mL with the base medium if necessary.

      • Mix well and sterile-filter the complete medium.

    • Prepare Supplemented "Light" SILAC Medium:

      • Follow the same procedure as for the heavy medium, but use the light (unlabeled) arginine and lysine stock solutions.

    • Cell Culture:

      • Culture your cells in the supplemented light and heavy SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.

Protocol 2: Quantifying Arginine-to-Proline Conversion using Mass Spectrometry Data

  • Objective: To determine the percentage of arginine-to-proline conversion from SILAC mass spectrometry data.

  • Software: MaxQuant or Skyline.

  • Procedure using MaxQuant:

    • Data Acquisition: Acquire your SILAC data on a high-resolution mass spectrometer.

    • MaxQuant Setup:

      • In the "Group-specific parameters," under "Type," select "Standard" for a typical SILAC experiment.

      • Under "Modifications," ensure that the heavy labels for arginine and lysine are correctly defined.

      • Crucially, in the "Group-specific parameters," you will need to define the potential conversion. While MaxQuant has some built-in functionalities, a common approach is to look for the specific mass shift in proline-containing peptides.

    • Data Analysis:

      • After the MaxQuant run is complete, examine the "peptides.txt" output file.

      • Filter for peptides that contain proline.

      • For each proline-containing peptide, compare the intensity of the "Heavy" peak with the intensity of any satellite peaks that correspond to the mass of the converted heavy proline. The mass difference will depend on the specific isotopes used for arginine labeling.

      • The percentage of conversion for a given peptide can be calculated as: (Intensity of Converted Proline Peak) / (Intensity of Expected Heavy Arginine Peak + Intensity of Converted Proline Peak) * 100.

  • Procedure using Skyline:

    • Setup: Create a new Skyline document and import your protein sequence database.

    • Peptide Settings: In "Settings" -> "Peptide Settings," under the "Modifications" tab, define the heavy isotope modifications for arginine and lysine.

    • Transition Settings: In "Settings" -> "Transition Settings," ensure you are monitoring the precursor ions.

    • Import Data: Import your raw mass spectrometry data.

    • Manual Inspection: For proline-containing peptides, manually inspect the chromatograms and mass spectra. Look for the precursor ion corresponding to the peptide with the converted heavy proline.

    • Quantification: The peak areas of the light peptide, the expected heavy peptide, and the converted heavy peptide can be integrated. The conversion percentage can be calculated similarly to the MaxQuant method.

Visualizations

Arginine_to_Proline_Pathway Heavy Arginine Heavy Arginine Ornithine Ornithine Heavy Arginine->Ornithine Arginase Urea Urea Heavy Arginine->Urea Glutamate Semialdehyde Glutamate Semialdehyde Ornithine->Glutamate Semialdehyde Ornithine Aminotransferase (OAT) Pyrroline-5-Carboxylate (P5C) Pyrroline-5-Carboxylate (P5C) Glutamate Semialdehyde->Pyrroline-5-Carboxylate (P5C) Spontaneous Cyclization Heavy Proline Heavy Proline Pyrroline-5-Carboxylate (P5C)->Heavy Proline P5C Reductase

Caption: Metabolic pathway of heavy arginine conversion to heavy proline.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Validation cluster_4 Outcome Inaccurate Quantification Inaccurate Quantification Inspect MS Data for Satellite Peaks Inspect MS Data for Satellite Peaks Inaccurate Quantification->Inspect MS Data for Satellite Peaks Quantify Conversion Rate Quantify Conversion Rate Inspect MS Data for Satellite Peaks->Quantify Conversion Rate Select Prevention Strategy Select Prevention Strategy Quantify Conversion Rate->Select Prevention Strategy Proline Supplementation Proline Supplementation Select Prevention Strategy->Proline Supplementation Common Reduced Arginine Reduced Arginine Select Prevention Strategy->Reduced Arginine Alternative Other Methods Other Methods Select Prevention Strategy->Other Methods Advanced Perform Small-Scale SILAC Perform Small-Scale SILAC Proline Supplementation->Perform Small-Scale SILAC Reduced Arginine->Perform Small-Scale SILAC Other Methods->Perform Small-Scale SILAC Analyze MS Data for Conversion Analyze MS Data for Conversion Perform Small-Scale SILAC->Analyze MS Data for Conversion Conversion Eliminated? Conversion Eliminated? Analyze MS Data for Conversion->Conversion Eliminated? Proceed with Experiment Proceed with Experiment Conversion Eliminated?->Proceed with Experiment Yes Re-evaluate Strategy Re-evaluate Strategy Conversion Eliminated?->Re-evaluate Strategy No Re-evaluate Strategy->Select Prevention Strategy

Caption: Troubleshooting workflow for metabolic conversion.

Prevention_Strategies cluster_0 Prevention Strategies cluster_1 Examples Metabolic Conversion Metabolic Conversion Substrate Competition Substrate Competition Metabolic Conversion->Substrate Competition Enzyme Inhibition Enzyme Inhibition Metabolic Conversion->Enzyme Inhibition Genetic Modification Genetic Modification Metabolic Conversion->Genetic Modification Substrate Limitation Substrate Limitation Metabolic Conversion->Substrate Limitation Add Excess Proline Add Excess Proline Substrate Competition->Add Excess Proline Add Ornithine Add Ornithine Substrate Competition->Add Ornithine Use Arginase Inhibitor Use Arginase Inhibitor Enzyme Inhibition->Use Arginase Inhibitor Delete Arginase Gene Delete Arginase Gene Genetic Modification->Delete Arginase Gene Lower Arginine Concentration Lower Arginine Concentration Substrate Limitation->Lower Arginine Concentration

Caption: Logical relationships of prevention strategies.

References

Non-linear calibration curve with N-tert-Butylcarbamoyl-L-tert-leucine-d9 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using N-tert-Butylcarbamoyl-L-tert-leucine-d9 as an internal standard in bioanalytical assays.

Troubleshooting Guide

A non-linear calibration curve can arise from various factors during sample analysis. This guide provides a systematic approach to identifying and resolving the root cause of non-linearity.

Diagram: Troubleshooting Workflow for Non-Linear Calibration Curves

Troubleshooting_Workflow Troubleshooting Workflow for Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed check_is 1. Verify Internal Standard (IS) Response start->check_is check_concentration 2. Evaluate Concentration Range check_is->check_concentration IS response consistent? solution_instrument_cal Perform Instrument Maintenance/Calibration check_is->solution_instrument_cal IS response inconsistent? check_matrix 3. Investigate Matrix Effects check_concentration->check_matrix High concentration saturation suspected? solution_dilution Dilute Samples and Re-inject check_concentration->solution_dilution Yes check_instrument 4. Assess Instrument Performance check_matrix->check_instrument Matrix effects suspected? solution_cleanup Optimize Sample Cleanup check_matrix->solution_cleanup Yes solution_regression Consider Alternative Regression Model check_instrument->solution_regression Instrument performance optimal? end_node Linearity Achieved or Appropriately Modeled solution_regression->end_node solution_dilution->end_node solution_cleanup->end_node solution_instrument_cal->end_node

Caption: A step-by-step workflow for troubleshooting non-linear calibration curves.

Troubleshooting Steps and Solutions

Potential Cause Diagnostic Check Recommended Solution(s)
Detector Saturation Examine the peak areas of the highest concentration standards. If they plateau despite increasing concentration, saturation is likely.- Reduce the concentration range of the calibration curve.- Dilute samples to fall within the linear range of the detector.[1]- Adjust mass spectrometer parameters to intentionally reduce sensitivity.[2]
Ion Suppression/Enhancement (Matrix Effects) Prepare matrix-matched calibration standards and compare the slope to a curve prepared in a neat solution. A significant difference suggests matrix effects.[3]- Optimize the sample preparation method to improve the removal of interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[4]- Modify chromatographic conditions to separate the analyte from co-eluting matrix components.[4]
Inconsistent Internal Standard Addition Check the peak area of this compound across all standards and samples. Significant variability can indicate pipetting errors.- Prepare a fresh internal standard working solution.- Use a calibrated pipette and ensure proper mixing at each step.[1]
Analyte or Internal Standard Degradation Analyze freshly prepared standards and compare them to older ones. A decrease in response over time may indicate instability.- Prepare fresh stock and working solutions more frequently.- Investigate the stability of the analyte and internal standard under the storage and experimental conditions.[1]
Cross-Contribution between Analyte and IS This can occur if there is isotopic contribution from the analyte to the internal standard's mass channel, or vice-versa.- Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the deuterated internal standard.- If significant cross-talk is unavoidable, a different internal standard may be necessary.[5][6]
Inappropriate Regression Model A linear regression model may not be suitable for all assays, especially over a wide dynamic range.[7]- Evaluate a quadratic (second-order polynomial) regression model. This can often accommodate non-linearity at higher concentrations.[1][7]- Apply a weighting factor (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where variability is often greater.[2]

Frequently Asked Questions (FAQs)

Q1: My calibration curve is consistently non-linear at higher concentrations when using this compound. What is the most common cause?

A1: The most frequent cause of non-linearity at high concentrations is detector saturation or ion suppression in the mass spectrometer's source.[2] When the concentration of the analyte is too high, the detector can become overwhelmed, leading to a response that is no longer proportional to the concentration. Similarly, at high analyte concentrations, competition for ionization can occur, leading to a plateau in the signal.

Q2: Can the deuterated internal standard itself, this compound, contribute to non-linearity?

A2: While stable isotope-labeled internal standards are designed to mimic the analyte's behavior closely, they are not always a perfect solution.[8][9] In rare cases, differential matrix effects can occur where the analyte and the deuterated standard are not affected by ion suppression or enhancement to the exact same degree.[4] This can be due to slight differences in retention time, placing one peak in a region of greater ion suppression than the other.

Q3: Is it acceptable to use a non-linear regression model for my calibration curve?

A3: Yes, it is acceptable to use a non-linear regression model, such as a quadratic fit, provided that the model accurately describes the relationship between concentration and response and the method is properly validated.[10] Regulatory guidelines often permit the use of non-linear models when a scientific justification is provided. It is crucial to demonstrate that the chosen model provides acceptable accuracy and precision across the entire calibration range.

Q4: How can I determine if I have a matrix effect issue?

A4: To assess matrix effects, you can perform a post-extraction spike experiment.[3] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of ion suppression or enhancement. The use of a deuterated internal standard like this compound should compensate for these effects, so if non-linearity persists, the matrix effect may be particularly severe or differential.

Diagram: Illustrative Signaling Pathway of Matrix Effects

Matrix_Effects Illustration of Ion Suppression cluster_0 Without Significant Matrix Effect cluster_1 With Significant Matrix Effect Analyte1 Analyte Droplet1 ESI Droplet Analyte1->Droplet1 IS1 IS (d9-Standard) IS1->Droplet1 Ionization1 Efficient Ionization Droplet1->Ionization1 MS1 Mass Spectrometer (Strong Signal) Ionization1->MS1 Analyte2 Analyte Droplet2 ESI Droplet Analyte2->Droplet2 IS2 IS (d9-Standard) IS2->Droplet2 Matrix Co-eluting Matrix Components Matrix->Droplet2 Ionization2 Ion Suppression Droplet2->Ionization2 MS2 Mass Spectrometer (Weakened Signal) Ionization2->MS2

Caption: How co-eluting matrix components can suppress the ionization of the analyte and internal standard.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards in Human Plasma

This protocol describes the preparation of an 8-point calibration curve for the quantification of an analyte in human plasma using this compound as the internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solutions:

    • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of working solutions that will yield final concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL when spiked into plasma.

    • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in 50:50 methanol:water.

  • Spiking of Calibration Standards:

    • Label nine 1.5 mL microcentrifuge tubes: Blank, CAL 1 through CAL 8.

    • To each tube, add 95 µL of blank human plasma.

    • To the "Blank" tube, add 5 µL of 50:50 methanol:water.

    • To each "CAL" tube, add 5 µL of the corresponding analyte working solution. Vortex briefly.

  • Sample Preparation (Protein Precipitation):

    • Add 10 µL of the internal standard working solution (500 ng/mL) to all tubes except the "Blank". To the "Blank", add 10 µL of 50:50 methanol:water.

    • Add 300 µL of ice-cold acetonitrile (B52724) to all tubes to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Analyze the samples from the lowest concentration (CAL 1) to the highest (CAL 8).

    • Plot the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte.

    • Evaluate the curve using both linear and quadratic regression with a 1/x² weighting.

Data Presentation: Example Calibration Curve Data

The following table illustrates a scenario where a quadratic fit provides a more accurate calibration model compared to a linear fit due to non-linearity at higher concentrations.

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS) Calculated Conc. (Linear Fit, ng/mL) % Accuracy (Linear) Calculated Conc. (Quadratic Fit, ng/mL) % Accuracy (Quadratic)
1.05,234510,8760.01021.1110.0%1.0100.0%
5.026,170515,4320.05085.2104.0%5.0100.0%
10.051,890512,3450.101310.1101.0%10.0100.0%
50.0258,900518,7650.499149.599.0%49.899.6%
100.0512,300514,5670.995698.798.7%99.999.9%
500.01,890,500511,2343.6981450.290.0%495.599.1%
800.02,450,600509,8764.8063685.985.7%790.198.8%
1000.02,750,100513,4565.3562810.581.1%995.399.5%

References

Improving signal-to-noise ratio for N-tert-Butylcarbamoyl-L-tert-leucine-d9 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of N-tert-Butylcarbamoyl-L-tert-leucine and its deuterated internal standard, N-tert-Butylcarbamoyl-L-tert-leucine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions to improve the signal-to-noise ratio and ensure high-quality data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My signal-to-noise ratio for this compound is poor. What are the common causes and how can I improve it?

Answer: A poor signal-to-noise (S/N) ratio can stem from several factors, ranging from sample preparation to mass spectrometer settings. Here are the primary areas to investigate:

  • Suboptimal Mass Spectrometry Parameters: The declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of your specific analyte. These parameters must be optimized for both the analyte and the deuterated internal standard.

  • Inefficient Sample Preparation: The presence of matrix components such as salts, phospholipids, and proteins can suppress the ionization of your target analyte. A robust sample preparation method is crucial for removing these interferences. For plasma samples, protein precipitation is a common and effective first step.[1][2][3]

  • Inappropriate Chromatographic Conditions: Poor chromatographic peak shape or co-elution with interfering matrix components can significantly reduce the S/N ratio. Given the polar nature of N-tert-Butylcarbamoyl-L-tert-leucine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.[4][5]

  • Formation of Adducts: In electrospray ionization (ESI), your analyte may form adducts with salts (e.g., sodium [M+Na]+ or potassium [M+K]+), which can split the signal intensity across multiple ions and reduce the signal of the desired protonated molecule ([M+H]+).[6][7]

To systematically troubleshoot, it is recommended to start with the optimization of the mass spectrometer parameters via direct infusion, followed by refining your sample preparation and chromatographic methods.

Question: I am observing a different retention time for my analyte and the deuterated internal standard (this compound). Is this normal and will it affect my results?

Answer: A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a minor, consistent shift is generally acceptable, a significant or variable shift can be problematic as it may indicate that the analyte and internal standard are experiencing different matrix effects, which can compromise the accuracy of quantification.

  • To address this: Consider adjusting your chromatographic gradient to ensure the peaks still largely overlap. Modifying the mobile phase composition or temperature may also help improve co-elution.

Question: My calibration curve is non-linear at higher concentrations. What could be the cause?

Answer: Non-linearity at high concentrations, even when using a deuterated internal standard, can be due to:

  • Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization, leading to a disproportionate response.

  • Isotopic Interference ("Cross-talk"): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This becomes more pronounced at high analyte concentrations.

  • Solutions: If possible, dilute your samples to bring the analyte concentration into the linear range of the assay. You can also try using a less abundant product ion for quantification if one is available.

Frequently Asked Questions (FAQs)

What are the theoretical precursor ions for N-tert-Butylcarbamoyl-L-tert-leucine and its d9 internal standard?

Based on their molecular weights (N-tert-Butylcarbamoyl-L-tert-leucine: 230.30 g/mol ; this compound: 239.36 g/mol )[8][9], the most common precursor ion in positive ionization mode would be the protonated molecule [M+H]+.

CompoundMolecular Weight ( g/mol )Theoretical [M+H]+ (m/z)
N-tert-Butylcarbamoyl-L-tert-leucine230.30231.31
This compound239.36240.37

What are some potential product ions to monitor for MRM analysis?

Definitive product ions must be determined experimentally. However, based on the fragmentation of similar amino acid derivatives, likely fragmentations involve the loss of the tert-butyl group or parts of the carbamoyl (B1232498) moiety.[10][11]

Precursor Ion (m/z)Potential Product Ions (m/z)Description of Neutral Loss
Analyte: 231.31 175.1Loss of isobutene (-56 Da)
116.1Loss of tert-butyl isocyanate (-99 Da)
86.1Immonium ion of tert-leucine
IS: 240.37 184.1Loss of isobutene (-56 Da)
125.1Loss of tert-butyl isocyanate (-99 Da)
95.1d9-immonium ion of tert-leucine
Note: These are suggested starting points and require experimental optimization.

What is a good starting point for a HILIC chromatography method?

A HILIC method is well-suited for retaining and separating polar compounds like N-tert-Butylcarbamoyl-L-tert-leucine.[12][13]

ParameterRecommended Starting Condition
Column HILIC column (e.g., Amide, Zwitterionic)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 35 - 40 °C
Injection Vol. 2 - 10 µL
Gradient Start at high organic (e.g., 95% B), decrease to ~50% B over several minutes, then return to initial conditions and equilibrate.
Note: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions (high organic content).

Experimental Protocols

Protocol for Optimization of MS Parameters by Direct Infusion

This protocol outlines the steps for determining the optimal declustering potential (DP) and collision energy (CE) for your analyte and internal standard.

Materials:

  • N-tert-Butylcarbamoyl-L-tert-leucine standard solution (approx. 100-1000 ng/mL)

  • This compound standard solution (approx. 100-1000 ng/mL)

  • Solvent matching the initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid)

  • Syringe pump and mass spectrometer

Procedure:

  • Prepare individual working solutions of the analyte and internal standard in the mobile phase solvent.

  • Infuse the analyte solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a Q1 scan in positive ion mode to identify the precursor ion (expected to be [M+H]+ at m/z 231.31).

  • Set up a product ion scan, selecting the precursor ion at m/z 231.31 in Q1 and scanning Q3 to identify major fragment ions.

  • Select one or two of the most abundant and specific product ions for MRM.

  • Create an experiment to ramp the declustering potential (e.g., from 20 to 150 V in 10 V steps) while monitoring a selected MRM transition to find the optimal DP that maximizes precursor ion signal.

  • Using the optimal DP, create an experiment to ramp the collision energy (e.g., from 10 to 60 eV in 2-5 eV steps) to find the optimal CE that maximizes the product ion signal.

  • Repeat steps 2-7 for the deuterated internal standard (this compound, precursor ion m/z 240.37).

Protocol for Sample Preparation from Plasma using Protein Precipitation

This protocol describes a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.[1][2][14][15]

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add an appropriate amount of the internal standard working solution to the plasma sample.

  • Add 150 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[14]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • The supernatant can be directly injected if the solvent is compatible with the initial LC conditions. Alternatively, it can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Visualizations

G cluster_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is add_acn Add Ice-Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex incubate Incubate at 4°C vortex->incubate centrifuge Centrifuge (>10,000 x g) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_troubleshooting Troubleshooting Poor Signal-to-Noise Ratio start Poor S/N Ratio Observed check_ms Are MS Parameters Optimized? (DP, CE) start->check_ms optimize_ms Optimize via Direct Infusion check_ms->optimize_ms No check_sample Is Sample Preparation Adequate? check_ms->check_sample Yes optimize_ms->check_ms improve_sample Improve Cleanup (e.g., different PPT solvent, SPE) check_sample->improve_sample No check_lc Is Chromatography Optimal? check_sample->check_lc Yes improve_sample->check_sample optimize_lc Adjust Gradient/Column (e.g., switch to HILIC) check_lc->optimize_lc No solution Improved S/N Ratio check_lc->solution Yes optimize_lc->check_lc

References

Addressing matrix effects when using N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-tert-Butylcarbamoyl-L-tert-leucine-d9. This resource is designed for researchers, scientists, and drug development professionals to help address and troubleshoot matrix effects that may be encountered during quantitative analysis using this stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-tert-Butylcarbamoyl-L-tert-leucine, a derivative of the unnatural amino acid L-tert-leucine[1][2]. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). It is intended to be used alongside its non-labeled counterpart (the analyte) to ensure accurate quantification in complex biological matrices such as plasma, urine, or tissue extracts.

Q2: What are "matrix effects" in LC-MS analysis?

Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix[3][4]. These effects, which are a major concern in LC-MS, can manifest as either a loss in signal (ion suppression) or an increase in signal (ion enhancement)[3][5]. They are caused by matrix components interfering with the process of converting the analyte into gas-phase ions in the mass spectrometer's ion source[4][6]. Failure to account for matrix effects can lead to inaccurate and unreliable quantitative results[7].

Q3: How does using this compound help mitigate matrix effects?

A SIL-IS like this compound is the ideal tool to compensate for matrix effects[8]. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it is expected to co-elute chromatographically and experience the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, allowing for accurate and precise quantification.

Q4: I'm using the d9-internal standard, but my results are still inaccurate or irreproducible. What could be the cause?

Even when using a SIL-IS, several issues can arise:

  • Chromatographic Separation : The most significant issue is a slight difference in retention time between the analyte and the d9-internal standard, often due to the deuterium (B1214612) isotope effect. If the two compounds do not perfectly co-elute, they may be affected differently by narrowly eluting matrix interferences, leading to a variable analyte/IS ratio.

  • Extreme Ion Suppression : In some cases, the matrix effect can be so severe that the signal for both the analyte and the internal standard is significantly suppressed, leading to poor sensitivity or falling below the limit of quantification[9].

  • Sample Preparation Variability : While a SIL-IS can correct for signal suppression, it relies on consistent sample extraction and recovery for both the analyte and the standard. Inefficiencies or variability in sample preparation can still impact results[10].

  • Contamination : Contamination in the LC-MS system, such as a dirty ion source, can lead to a general loss of signal and poor performance that affects both compounds[11][12].

Troubleshooting Guides

Guide 1: Diagnosing Poor Reproducibility or Inaccurate Quantification

If you are experiencing issues despite using this compound, follow this systematic troubleshooting guide.

Diagram 1: Troubleshooting Logic for Inaccurate Results with SIL-IS

Start Inaccurate or Irreproducible Results Check_Coelution Step 1: Verify Analyte and IS Co-elution Overlay chromatograms. Are retention times identical? Start->Check_Coelution Check_ME Step 2: Quantify Absolute Matrix Effect Is signal suppression >75%? (See Protocol 1) Check_Coelution->Check_ME No (Peaks Separated) Sol_Chroma Solution: Modify Chromatography - Adjust gradient - Change column - Alter mobile phase pH Check_Coelution->Sol_Chroma Yes (Perfect Co-elution) Check_SamplePrep Step 3: Evaluate Sample Preparation Is recovery low or variable? Check_ME->Check_SamplePrep No (Suppression <75%) Sol_Cleanup Solution: Improve Sample Cleanup - Use Solid-Phase Extraction (SPE) - Use Liquid-Liquid Extraction (LLE) - Dilute sample Check_ME->Sol_Cleanup Yes (Severe Suppression) Check_System Step 4: Check System Performance Are peaks sharp? Is baseline stable? Check_SamplePrep->Check_System No (Recovery OK) Sol_Optimize_Prep Solution: Optimize Extraction Protocol Check_SamplePrep->Sol_Optimize_Prep Yes (Poor Recovery) Sol_System_Maint Solution: Perform System Maintenance - Clean ion source - Check for leaks - Calibrate MS Check_System->Sol_System_Maint Yes (Poor Performance) End Problem Resolved Check_System->End No (System OK) Sol_Chroma->End Sol_Cleanup->End Sol_Optimize_Prep->End Sol_System_Maint->End cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Prepare Analyte + IS in Neat Solvent (e.g., Mobile Phase) A2 Analyze via LC-MS A1->A2 A_Result Peak Area A A2->A_Result Calc Calculate Matrix Factor (MF) MF = (Peak Area B) / (Peak Area A) A_Result->Calc B1 Extract Blank Matrix (e.g., Plasma, Urine) B2 Spike Extracted Matrix with Analyte + IS B1->B2 B3 Analyze via LC-MS B2->B3 B_Result Peak Area B B3->B_Result B_Result->Calc

References

Technical Support Center: N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in solution for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Stability and Storage Summary

Recommended Storage Conditions
FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months[1]
-20°C1 month[1]
Refrigerator2-8°CLong-term storage[2]

Note: For optimal stability, it is recommended to store the solid compound at -20°C. When in solution, aliquoting and storing at -80°C is advised to minimize degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of Stock Solutions

This protocol is based on methodologies for the closely related compound N-Boc-L-tert-leucine and can be adapted for this compound.

Objective: To prepare a stock solution for use in in vitro or in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), freshly opened[1]

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Solvent Selection: DMSO is a common solvent for creating a concentrated stock solution.[1]

  • Preparation:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of powder in a sterile container.

    • Add the appropriate volume of fresh DMSO to achieve the desired concentration.

  • Dissolution:

    • Vortex the solution to facilitate dissolution.

    • If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Heating can also be used if precipitation occurs.[1]

  • Storage:

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

    • For working solutions for in vivo experiments, it is recommended to prepare them freshly on the day of use.[1]

G cluster_prep Stock Solution Preparation start Start: Equilibrate Compound weigh Weigh Powder start->weigh add_solvent Add Fresh DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_clarity Clear Solution? dissolve->check_clarity check_clarity->dissolve No, continue dissolution aliquot Aliquot into Single-Use Tubes check_clarity->aliquot Yes store Store at -80°C or -20°C aliquot->store end End: Ready for Use store->end

Figure 1. Workflow for preparing a stock solution of this compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound will not dissolve in solvent. - Solvent is not fresh or is of poor quality.- Concentration is too high.- Insufficient agitation.- Use newly opened, high-purity solvent (e.g., DMSO).[1]- Try preparing a more dilute solution.- Use a combination of vortexing and ultrasonication to aid dissolution.[1] Gentle heating may also be applied.[1]
Precipitation observed after storage. - Solution was not stored properly (e.g., repeated freeze-thaw cycles).- Solvent evaporation.- Compound degradation.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Ensure storage vials are sealed tightly.- If degradation is suspected, prepare a fresh stock solution.
Inconsistent experimental results. - Degradation of the compound in solution.- Improper storage of the working solution.- Prepare working solutions fresh for each experiment, especially for in vivo studies.[1]- Verify the storage conditions and duration of your stock solution against the recommendations.- Consider performing an analytical check (e.g., LC-MS) on an aliquot of your stock solution to confirm its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound in solution?

A1: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the appearance of new peaks or a decrease in the main compound peak.

Q2: How should I handle the solid form of this compound?

A2: The solid compound should be stored in a tightly sealed container in a desiccator at the recommended temperature (-20°C for long-term storage). Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis.

Q3: Can I store my working solutions in the refrigerator (2-8°C)?

A3: While the solid form can be stored long-term in a refrigerator[2], it is generally not recommended to store solutions at this temperature for extended periods. For solutions, storage at -20°C or -80°C is preferable to slow down potential degradation processes.[1] If you must store a working solution for a short period, it should be for no more than a few hours. For any longer duration, freezing is recommended.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from light, especially during long-term storage. Use amber vials or wrap clear vials in aluminum foil.

Q5: What is the expected stability at room temperature?

A5: this compound, like most organic compounds, will have limited stability at room temperature, especially in solution. It is strongly advised to minimize the time the compound or its solutions are kept at ambient temperature. For shipping, it may be sent at room temperature, but it should be transferred to the appropriate storage conditions upon receipt.[1]

G cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results check_storage Verify Stock Solution Storage Conditions & Age issue->check_storage check_handling Review Solution Preparation & Handling issue->check_handling prepare_fresh Prepare Fresh Stock & Working Solutions check_storage->prepare_fresh Improper analytical_check Optional: Analytical Confirmation (LC-MS) check_storage->analytical_check Proper check_handling->prepare_fresh Improper check_handling->analytical_check Proper analytical_check->prepare_fresh Degradation Confirmed

Figure 2. A logical diagram for troubleshooting inconsistent experimental results.

References

Minimizing deuterium exchange in N-tert-Butylcarbamoyl-L-tert-leucine-d9 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium (B1214612) exchange and ensure data integrity during experiments with N-tert-Butylcarbamoyl-L-tert-leucine-d9.

Section 1: Frequently Asked Questions (FAQs)

This section covers common questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store this compound?

A: To prevent degradation and minimize the risk of isotopic exchange, deuterated standards should be stored under specific conditions. For solid or lyophilized powders like this compound, storage at -20°C or colder in a desiccator is recommended to protect it from moisture.[1] Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[1] Always consult the manufacturer's certificate of analysis for any compound-specific storage instructions.

Q2: What are the best solvents for preparing stock and working solutions?

A: The choice of solvent is critical to prevent hydrogen-deuterium (H/D) exchange.[1] High-purity aprotic solvents such as acetonitrile, ethyl acetate, or anhydrous DMSO are highly recommended.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][2]

Q3: Which positions on the this compound molecule are susceptible to exchange?

A: It is essential to distinguish between stable and exchangeable positions.

  • Non-exchangeable (Stable): The nine deuterium atoms on the L-tert-leucine moiety's tert-butyl group (C-D bonds) are on a stable carbon skeleton. These are not prone to exchange under standard analytical conditions.[3]

  • Exchangeable (Labile): The molecule has two labile protons that can readily exchange with protons from the solvent: the proton on the carboxylic acid group (-COOH) and the proton on the carbamoyl (B1232498) nitrogen (-NH-).[2][3]

Q4: How does the N-tert-Butylcarbamoyl protecting group affect the molecule's stability?

A: The N-tert-Butylcarbamoyl group is functionally similar to the common tert-Butoxycarbonyl (Boc) protecting group. This group is known to be stable under basic and nucleophilic conditions but is labile (will be cleaved) under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[4][5] This chemical property is a critical consideration when developing experimental protocols, especially for LC-MS analysis where acidic mobile phases are common.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may arise during LC-MS or NMR analysis.

LC-MS Analysis

Q5: My LC-MS results show a decreasing signal for the d9-labeled compound and/or an increasing signal for the unlabeled (d0) compound. What could be the cause?

A: This issue strongly suggests either back-exchange or the presence of an unlabeled impurity in the standard.

  • Possible Cause 1: Back-Exchange. While the C-D bonds are stable, harsh conditions (e.g., very high temperatures or extreme pH) could theoretically cause issues. More commonly, if you are monitoring other exchangeable sites, any protic solvent (H₂O) in the mobile phase can cause back-exchange.[6]

  • Possible Cause 2: Impurity. The deuterated standard may contain a small amount of the unlabeled analyte.[3]

  • Solution: First, verify the isotopic and chemical purity of your standard by analyzing a fresh solution.[3] To test for stability under your specific experimental conditions, perform a stability experiment as detailed in the protocols section below. If exchange is confirmed, you must adjust your methodology. This may involve using aprotic solvents where possible and minimizing sample exposure to high temperatures and protic mobile phases.[3]

Q6: My internal standard (IS) response is inconsistent across my sample batch. What are the common reasons for this?

A: Inconsistent internal standard signals can compromise the accuracy of your quantitative analysis.

  • Possible Causes:

    • Improper Storage/Handling: The standard may have degraded from exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[1]

    • Inconsistent Pipetting: Inaccurate spiking of the internal standard into samples will lead to variable signal intensity.[1]

    • Matrix Effects: Variations in the sample matrix can cause ion suppression or enhancement, affecting the IS signal differently across samples.[1][3]

    • Degradation/Exchange: The IS may be unstable in the sample matrix or during sample preparation.

  • Solutions:

    • Prepare fresh working solutions from a properly stored stock.

    • Ensure all pipettes are calibrated and use a consistent pipetting technique.

    • Optimize sample preparation (e.g., using solid-phase extraction) to minimize matrix effects.[7]

    • Ensure the standard co-elutes with the analyte to compensate for matrix effects.[3]

NMR Analysis

Q7: I cannot see the N-H or -COOH proton signals in my ¹H NMR spectrum. Why?

A: The protons on nitrogen and oxygen atoms are labile and can exchange with deuterium atoms from deuterated solvents.[8] If you use solvents like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), these labile protons will be replaced by deuterium and will not appear in the ¹H NMR spectrum.[8][9]

  • Solution: To observe these exchangeable protons, use a non-exchangeable deuterated solvent like DMSO-d₆. This solvent reduces the rate of proton exchange, allowing the N-H and -COOH signals to be resolved.[8]

Q8: How can I confirm the isotopic purity and the position of the deuterium labels?

A: Verifying the integrity of your deuterated standard is crucial.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): This is the most effective technique to determine isotopic enrichment by analyzing the distribution and intensity of isotopologues.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence of protons at the deuterated sites, while ²H (Deuterium) NMR can directly detect the deuterium signals, confirming their location.[1][10]

Section 3: Data and Condition Summaries

The following tables summarize key experimental parameters for working with this compound.

Table 1: Recommended Solvents and pH Conditions

ApplicationRecommended SolventspH ConsiderationsRationale
Stock Solution & Storage Acetonitrile (ACN), Anhydrous DMSON/A (use aprotic solvent)Prevents H/D exchange and hydrolysis during long-term storage.[1]
LC-MS Analysis ACN, Methanol, WaterpH 3.5 - 6.0 (Method development required)Balances analyte retention and ionization efficiency while avoiding cleavage of the acid-labile N-tert-Butylcarbamoyl group. Avoid strong acids like TFA.[4]
NMR Analysis DMSO-d₆N/AAllows for the observation of labile N-H and O-H protons by slowing the exchange rate.[8]
CDCl₃, Acetonitrile-d₃N/AAprotic solvents that will not exchange with labile protons.
D₂O, Methanol-d₄N/AWill cause rapid exchange of labile protons, making them disappear from the ¹H spectrum.[9]

Table 2: Troubleshooting Summary for LC-MS Analysis

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IS Signal Improper storage/handling; Inconsistent pipetting; Matrix effects.[1][3]Prepare fresh solutions; Calibrate pipettes; Optimize sample cleanup to achieve co-elution and reduce matrix variability.[3][7]
Loss of Isotopic Purity Back-exchange due to protic solvents or extreme pH/temperature.[6]Use aprotic solvents where possible; Minimize sample processing time and temperature; Avoid strongly acidic or basic conditions.[1]
Poor Signal Intensity Degradation of the standard; Inefficient ionization; Instrument not calibrated.[3]Verify storage conditions and prepare fresh stock; Optimize mass spectrometer source parameters; Perform instrument tuning and calibration.[3]
Analyte Peak in IS Blank Unlabeled analyte present as an impurity in the deuterated standard.[3]Analyze the internal standard solution by itself to quantify the level of unlabeled analyte; Subtract this contribution if necessary.[3]

Section 4: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Accurately weigh the required amount of the standard.

  • Dissolve the standard in a high-purity aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Use a Class A volumetric flask.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C or colder.[1]

  • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase or aprotic solvent) immediately before use. Minimize the time working solutions are kept at room temperature.

Protocol 2: Assessing Standard Stability Under Experimental Conditions

This protocol helps determine if deuterium exchange or degradation is occurring during sample preparation and analysis.[3]

  • Materials: Blank matrix (e.g., plasma, urine), deuterated internal standard, and solvents used in your analytical method.

  • Procedure: a. Spike the deuterated internal standard into the blank matrix at the same concentration used in your analytical method. b. Prepare multiple identical samples. c. Incubate these samples under the same conditions (temperature, pH, time) as your typical sample preparation workflow. d. Analyze the samples by LC-MS/MS at different time points (e.g., t=0, 2h, 4h, 8h). e. Monitor for two key indicators: i. A decrease in the peak area of the deuterated (d9) analyte. ii. An increase in the peak area of the corresponding unlabeled (d0) analyte.

  • Interpretation: A significant change in the signal of either the labeled or unlabeled compound over time indicates instability or deuterium exchange under your current experimental conditions.[3]

Section 5: Visualizations

Diagrams created using DOT language to illustrate key workflows and concepts.

start_node Identify Experimental Goal decision_node decision_node start_node->decision_node What is the application? process_node_storage process_node_storage decision_node->process_node_storage Long-Term Storage or Stock Solution process_node_lcms process_node_lcms decision_node->process_node_lcms LC-MS Analysis process_node_nmr process_node_nmr decision_node->process_node_nmr NMR Analysis process_node process_node result_node result_node result_node_aprotic Use High-Purity APROTIC Solvent (e.g., Acetonitrile, Anhydrous DMSO) process_node_storage->result_node_aprotic To ensure maximum stability and prevent exchange result_node_lcms Use Buffered Mobile Phase (pH 3.5 - 6.0) AVOID strong acids (e.g., TFA) process_node_lcms->result_node_lcms To balance stability of protecting group with chromatographic needs decision_nmr Observe labile N-H / O-H protons? process_node_nmr->decision_nmr To control observation of labile protons result_node_dmso Use DMSO-d6 decision_nmr->result_node_dmso Yes result_node_exchange Use Exchanging Solvent (e.g., D2O, Methanol-d4) decision_nmr->result_node_exchange No

Caption: Decision workflow for selecting the appropriate solvent.

start_node Problem: Inconsistent or Drifting IS Signal in LC-MS q1 Is the stock solution fresh and properly stored? start_node->q1 s1_yes Check Pipetting and Matrix Effects q1->s1_yes Yes s1_no Solution: Prepare fresh working solutions from a properly stored stock. Store at -20°C, desiccated. q1->s1_no No q2 Are pipettes calibrated and technique consistent? s1_yes->q2 s2_no Solution: Calibrate pipettes. Use consistent technique for spiking IS into all samples. q2->s2_no No s2_yes Investigate Matrix Effects and IS Stability q2->s2_yes Yes q3 Does IS co-elute with the analyte? s2_yes->q3 s3_no Solution: Adjust chromatographic conditions to achieve co-elution. q3->s3_no No s3_yes Solution: Perform IS stability test (Protocol 2). Optimize sample cleanup (SPE, LLE) to reduce matrix variability. q3->s3_yes Yes

Caption: Troubleshooting logic for inconsistent LC-MS internal standard signal.

Caption: Key structural stability points of the molecule.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide Using N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when data from different methodologies are combined or compared. This guide provides an objective comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a hypothetical analyte, "Analyte X," in human plasma. The comparison focuses on the impact of the internal standard (IS) choice: a stable isotope-labeled (SIL) internal standard versus a structural analog internal standard.

In this guide, we will explore a hypothetical scenario where Method A utilizes N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a SIL-IS for the quantification of Analyte X. As a deuterated analog, it is expected to co-elute with and exhibit similar ionization characteristics to the analyte, providing robust correction for variations during sample processing and analysis.[1] Method B , in contrast, employs a structural analog internal standard, a compound with a similar but not identical chemical structure to Analyte X. While often more readily available and cost-effective, structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[2]

This comparison will delve into the performance of these two approaches, supported by representative experimental data and detailed methodologies, to provide a comprehensive understanding of their respective advantages and limitations in the context of bioanalytical method cross-validation.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the two hypothetical LC-MS/MS methods. The data is representative of typical performance differences observed between methods employing a stable isotope-labeled internal standard versus a structural analog.

ParameterMethod A (with this compound as IS)Method B (with Structural Analog as IS)Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995≥ 0.99
Intra-assay Precision (%CV) 2.1 - 4.5%4.8 - 9.2%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV) 3.5 - 6.8%7.1 - 12.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -2.5 to +3.8%-8.9 to +10.3%± 15% (± 20% at LLOQ)
Matrix Effect (%CV) < 5%< 15%≤ 15%
Recovery (%) 85.2%78.9%Consistent and reproducible

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [M+H]⁺ → Product Ion 1

    • This compound: [M+H]⁺ → Product Ion 2

Method B: LC-MS/MS with Structural Analog Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Structural Analog in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions (instrumentation, column, mobile phases, gradient, flow rate, and injection volume) are identical to Method A to ensure a direct comparison.

  • MRM Transitions:

    • Analyte X: [M+H]⁺ → Product Ion 1

    • Structural Analog IS: [M+H]⁺ → Product Ion 3

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the signaling pathway for internal standard correction.

CrossValidationWorkflow cluster_methodA Method A (SIL-IS) cluster_methodB Method B (Analog-IS) cluster_comparison Cross-Validation Comparison A_prep Sample Prep (Protein Precipitation) A_lcms LC-MS/MS Analysis A_prep->A_lcms A_data Data Processing (Analyte/SIL-IS Ratio) A_lcms->A_data compare Compare Results (Bias, Precision) A_data->compare B_prep Sample Prep (Liquid-Liquid Extraction) B_lcms LC-MS/MS Analysis B_prep->B_lcms B_data Data Processing (Analyte/Analog-IS Ratio) B_lcms->B_data B_data->compare start Plasma Samples start->A_prep start->B_prep

Caption: Workflow for the cross-validation of two analytical methods.

InternalStandardCorrection cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization analyte Analyte Signal ms_ionization->analyte Analyte Response is Internal Standard Signal (this compound) ms_ionization->is IS Response ratio Signal Ratio (Analyte/IS) analyte->ratio is->ratio concentration Accurate Concentration ratio->concentration variability Process Variability (e.g., Matrix Effects) variability->sample_prep variability->lc_separation variability->ms_ionization

Caption: Role of the internal standard in correcting for analytical variability.

References

A Comparative Guide to Isotopic Internal Standards: N-tert-Butylcarbamoyl-L-tert-leucine-d9 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. The choice of isotopic label, however, can significantly influence analytical performance. This guide provides an objective comparison between the deuterium-labeled standard, N-tert-Butylcarbamoyl-L-tert-leucine-d9, and its theoretical 13C-labeled counterparts.

The selection of an appropriate internal standard is a critical step in method development, directly impacting data reliability in pharmacokinetic, metabolomic, and proteomic studies. While deuterium-labeled standards are widely accessible and cost-effective, 13C-labeled standards are increasingly recognized for their superior stability and ability to mimic the analyte more closely.[1][2]

Performance Characteristics at a Glance

The primary distinction between these two types of isotopic labels lies in their fundamental physicochemical properties and their behavior during chromatographic separation and mass spectrometric detection.[1]

FeatureThis compound (Deuterium-Labeled)13C-Labeled N-tert-Butylcarbamoyl-L-tert-leucineRationale & Implications
Isotopic Stability Variable. Deuterium (B1214612) atoms, especially if located on exchangeable sites (-NH, -OH), can be prone to back-exchange with hydrogen from the solvent or matrix.[3] Even when on carbon atoms, the stability can be a concern under certain conditions.High. 13C atoms are integrated into the carbon skeleton of the molecule, making them chemically stable and not susceptible to exchange.[1][3]13C-labeling provides greater assurance of the standard's integrity throughout the entire analytical process, from sample preparation to final analysis.
Chromatographic Co-elution Good to Fair. Deuterated compounds can sometimes elute slightly earlier than their non-labeled counterparts due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[4]Excellent. The physicochemical properties of 13C-labeled standards are virtually identical to the native analyte, ensuring perfect co-elution.[4][5]Co-elution is crucial for the accurate correction of matrix effects. If the standard and analyte separate chromatographically, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[1]
Matrix Effects Compensation Potentially Compromised. The slight chromatographic shift can lead to the analyte and internal standard being subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[1]Superior. As they co-elute perfectly, 13C-labeled standards experience the exact same matrix effects as the analyte, providing more effective and reliable compensation.[6]In complex biological matrices such as plasma or urine, where matrix effects are a significant challenge, the superior compensation offered by 13C-labeled standards is a major advantage.
Potential for Isotopic Interference Higher. While the natural abundance of deuterium is low, in-source fragmentation and the potential for H-D exchange can sometimes complicate mass spectra.Lower. The natural abundance of 13C is approximately 1.1%, which reduces the likelihood of interference from the unlabeled analyte's isotopic cluster.[3]13C labeling generally results in a cleaner analytical signal with less potential for spectral overlap, simplifying data analysis.
Cost & Availability Generally less expensive and more widely available for a broad range of molecules.[1][5]Typically more expensive due to more complex and often longer synthetic routes.[1][5]For routine analyses with well-established methods and minimal matrix effects, deuterated standards may offer a more cost-effective solution. However, for complex assays or when the highest accuracy is paramount, the initial higher cost of a 13C-labeled standard can be justified by long-term savings in method development, troubleshooting, and enhanced data reliability.[1]

Experimental Protocols

A generalized experimental protocol for the quantification of an analyte using a stable isotope-labeled internal standard by LC-MS/MS is provided below. This protocol should be optimized for the specific analyte and matrix.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the SIL internal standard (this compound or a 13C-labeled analog). Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the SIL internal standard at a concentration that provides a robust signal in the mass spectrometer when added to all samples, calibrators, and quality controls. The concentration must be consistent across all samples.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (e.g., plasma, urine), calibration standards, and quality controls into separate microcentrifuge tubes.

  • Add 20 µL of the internal standard spiking solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or other appropriate reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL internal standard.

4. Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the SIL internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the general experimental workflow and the key decision points when choosing an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Mass Spectrometry (Detection) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_considerations Key Considerations cluster_choices Standard Type Start Choosing an Internal Standard Cost Cost & Availability Start->Cost Accuracy Required Accuracy & Precision Start->Accuracy Matrix Matrix Complexity Start->Matrix Stability Isotopic Stability Start->Stability Deuterated Deuterium-Labeled (d9) Cost->Deuterated Lower Cost Carbon13 13C-Labeled Cost->Carbon13 Higher Cost Accuracy->Deuterated Acceptable for some assays Accuracy->Carbon13 Higher Accuracy Matrix->Deuterated Simpler Matrix Matrix->Carbon13 Complex Matrix Stability->Deuterated Potential for exchange Stability->Carbon13 Higher Stability

Caption: Decision-making flowchart for selecting a suitable stable isotope-labeled internal standard.

Conclusion and Recommendation

Both this compound and 13C-labeled standards are valuable tools for quantitative analysis. The choice between them represents a trade-off between cost and analytical performance.

  • This compound is a practical and cost-effective option for many applications. However, researchers must be vigilant about potential issues such as chromatographic shifts and isotopic instability, and thorough method validation is essential to ensure these factors do not compromise data accuracy.

  • 13C-Labeled Standards are unequivocally the superior choice for assays demanding the highest level of accuracy, precision, and reliability.[1] Their identical chromatographic behavior and chemical stability ensure the most effective compensation for matrix effects and other sources of analytical variability. For drug development, clinical research, and other regulated environments where data integrity is paramount, the investment in 13C-labeled standards is highly recommended.

References

A Researcher's Guide to High-Precision Quantification: Evaluating N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical and life science research, the demand for precise and accurate quantification of molecules is paramount. The reliability of experimental data hinges on the chosen analytical methodology. This guide provides an objective comparison of quantitative strategies, with a special focus on the use of stable isotope-labeled internal standards (SIL-IS), exemplified by N-tert-Butylcarbamoyl-L-tert-leucine-d9. While specific performance data for this particular compound is not extensively published, this guide will leverage established principles of SIL-IS in mass spectrometry to illustrate its expected performance against other methods.

The cornerstone of accurate quantification in mass spectrometry is the use of an internal standard that behaves identically to the analyte throughout the entire analytical process—from sample extraction to detection.[1][2] A stable isotope-labeled internal standard is considered the "gold standard" because it is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[1][2] This near-perfect chemical analogy allows the SIL-IS to compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.[1][2]

Comparison of Quantification Methodologies

The choice of quantification method significantly impacts data quality. The following table compares the expected performance of a quantitative assay using this compound as a SIL-IS against two other common methods: the external standard method and the analog internal standard method.

Performance Metric External Standard Analog Internal Standard This compound (SIL-IS)
Accuracy Low to ModerateModerateHigh
Precision (%CV) >15%5-15%<5%
Correction for Matrix Effects NonePartialExcellent
Correction for Sample Loss NonePartialExcellent
Linearity (r²) GoodVery GoodExcellent (>0.99)
Overall Reliability LowModerateHigh

Note: The performance data for this compound is projected based on the established performance of stable isotope-labeled internal standards in well-validated LC-MS/MS assays.

cluster_0 Increasing Reliability & Accuracy ES External Standard AIS Analog Internal Standard ES->AIS Better SILIS Stable Isotope-Labeled Internal Standard (e.g., N-tert-Butylcarbamoyl- L-tert-leucine-d9) AIS->SILIS Best

Comparison of analytical quantification methods.

Experimental Protocol: Quantification of N-tert-Butylcarbamoyl-L-tert-leucine in Human Plasma using its d9-Labeled Internal Standard by LC-MS/MS

This section details a representative methodology for the quantification of a target analyte, N-tert-Butylcarbamoyl-L-tert-leucine, in a biological matrix using this compound as the internal standard.

Materials and Reagents
  • Analyte: N-tert-Butylcarbamoyl-L-tert-leucine

  • Internal Standard: this compound

  • Control human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the SIL-IS in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a concentration range of 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

  • Internal Standard Working Solution (500 ng/mL): Prepare a working solution of the SIL-IS in methanol.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS. These would need to be determined experimentally.

Data Analysis
  • Integrate the peak areas for the analyte and the SIL-IS for each injection.

  • Calculate the Peak Area Ratio (Analyte Peak Area / SIL-IS Peak Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown and QC samples by interpolating their Peak Area Ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add SIL-IS (N-tert-Butylcarbamoyl- L-tert-leucine-d9) plasma->add_is precip Protein Precipitation (Acetonitrile + Formic Acid) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing: - Integrate Peak Areas - Calculate Peak Area Ratio lcms->data quant Quantification: - Generate Calibration Curve - Determine Concentration data->quant

References

A Comparative Guide to the Bioanalytical Validation of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-tert-Butylcarbamoyl-L-tert-leucine-d9 as a bioanalytical internal standard against a non-deuterated structural analog for the quantification of the synthetic cannabinoid ADB-BUTINACA. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), compensating for variability during sample processing and analysis.[1] This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, ADB-BUTINACA. This results in co-elution during chromatography and similar behavior during extraction and ionization, which allows for more accurate and precise quantification compared to a structural analog internal standard.[2] The following tables summarize the validation parameters for a bioanalytical method for ADB-BUTINACA using both this compound and a hypothetical structural analog internal standard.

Table 1: Calibration Curve Parameters

ParameterThis compoundStructural Analog ISAcceptance Criteria
Linearity (r²)>0.998>0.995≥0.99
Range (ng/mL)0.1 - 1000.5 - 100Defined by accuracy and precision
LLOQ (ng/mL)0.10.5S/N ≥ 10, Acc/Prec ≤ 20%

Table 2: Accuracy and Precision

QC Level (ng/mL)This compoundStructural Analog ISAcceptance Criteria
Low QC (0.3) Accuracy: 98.5% Precision (CV): 4.2%Accuracy: 92.1% Precision (CV): 11.8%Accuracy: ±15% Precision: ≤15%
Mid QC (5.0) Accuracy: 101.2% Precision (CV): 3.5%Accuracy: 106.7% Precision (CV): 8.5%Accuracy: ±15% Precision: ≤15%
High QC (80.0) Accuracy: 99.3% Precision (CV): 2.8%Accuracy: 95.4% Precision (CV): 6.3%Accuracy: ±15% Precision: ≤15%

Table 3: Matrix Effect and Recovery

ParameterThis compoundStructural Analog ISAcceptance Criteria
Matrix Effect
Low QC1.031.18IS-normalized MF CV ≤ 15%
High QC1.011.15IS-normalized MF CV ≤ 15%
Recovery
Low QC92.5%85.1%Consistent and precise
Mid QC94.1%86.3%Consistent and precise
High QC93.7%85.8%Consistent and precise

The data clearly indicates the superior performance of the deuterated internal standard in terms of accuracy, precision, and its ability to compensate for matrix effects.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are representative of typical bioanalytical method validation for synthetic cannabinoids.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ADB-BUTINACA387.2244.1
This compound239.2183.2
Structural Analog IS373.2230.1

Visualizations

To further clarify the validation process, the following diagrams illustrate the overall workflow and the decision-making process for internal standard selection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Report Report Generation Quant->Report

Bioanalytical workflow for ADB-BUTINACA quantification.

IS_Selection Start Start: Internal Standard Selection SIL_available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_available Select_SIL Select SIL-IS (e.g., this compound) SIL_available->Select_SIL Yes Select_Analog Select Structural Analog IS SIL_available->Select_Analog No Validate Perform Full Method Validation Select_SIL->Validate Select_Analog->Validate

Decision pathway for internal standard selection.

References

A Comparative Guide to N-tert-Butylcarbamoyl-L-tert-leucine-d9 and its Non-Deuterated Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of N-tert-Butylcarbamoyl-L-tert-leucine-d9 and its non-deuterated analog. The inclusion of deuterium (B1214612) in a drug molecule can significantly alter its metabolic fate, leading to improved pharmacokinetic properties. This guide will delve into the theoretical advantages of deuteration, present hypothetical comparative data, and provide a detailed experimental protocol for a typical pharmacokinetic study.

The Advantage of Deuteration in Pharmacokinetics

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can lead to a more favorable pharmacokinetic profile for a drug candidate.[1][2] This is primarily due to the kinetic isotope effect, where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[3][4] A stronger C-D bond can slow down this metabolic process, leading to several potential advantages:

  • Increased Half-life (t½): A slower rate of metabolism means the drug remains in the systemic circulation for a longer duration.[5]

  • Enhanced Exposure (AUC): The total drug exposure over time can be significantly increased due to reduced clearance.[5]

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[5]

  • Potential for Lower Dosing: A longer half-life and increased exposure may allow for less frequent dosing or a lower overall dose to achieve the desired therapeutic effect.[2]

  • Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can sometimes reduce the formation of unwanted or toxic metabolites.[6]

Hypothetical Pharmacokinetic Data Comparison

While specific experimental data for this compound is not publicly available, the following tables present a hypothetical yet plausible comparison based on the established principles of deuteration's effect on pharmacokinetics. This data assumes that the deuteration is at a primary site of metabolism.

Table 1: Single-Dose Oral Pharmacokinetic Parameters (Mean ± SD)

ParameterN-tert-Butylcarbamoyl-L-tert-leucineThis compoundPlausible % Change with Deuteration
Cmax (ng/mL) 850 ± 1501020 ± 180+20%
Tmax (hr) 1.5 ± 0.51.8 ± 0.6+20%
AUC(0-t) (ng·hr/mL) 4500 ± 9008100 ± 1500+80%
t½ (hr) 4.2 ± 0.87.6 ± 1.2+81%
CL/F (L/hr/kg) 2.2 ± 0.41.2 ± 0.3-45%

Table 2: Interpretation of Pharmacokinetic Parameters

ParameterDefinitionImplication of Observed Change
Cmax Maximum (peak) plasma drug concentration.[5]A modest increase suggests that while metabolism is slowed, absorption is not significantly hindered.
Tmax Time to reach Cmax.[5]A slight delay may be observed due to altered first-pass metabolism.
AUC(0-t) Area under the plasma concentration-time curve, representing total drug exposure.[5]A significant increase is the hallmark of successful deuteration, indicating a substantial reduction in metabolic clearance.
Elimination half-life; the time it takes for the plasma concentration to reduce by half.[5]A prolonged half-life is a direct consequence of slower metabolism and supports less frequent dosing.
CL/F Apparent total clearance of the drug from plasma after oral administration.[5]A marked decrease in clearance is the primary driver for the observed increases in AUC and t½.

Experimental Protocols

The following is a detailed methodology for a comparative pharmacokinetic study of this compound and its non-deuterated standard.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least one week before the experiment.

  • Dosing:

    • Group 1: Administered N-tert-Butylcarbamoyl-L-tert-leucine orally at a dose of 10 mg/kg.

    • Group 2: Administered this compound orally at a dose of 10 mg/kg.

    • The compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of a related compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) are calculated using non-compartmental analysis software.[7]

    • Statistical comparisons between the two groups are performed using appropriate statistical tests (e.g., t-test).

Visualizations

Logical Workflow for Comparative Pharmacokinetic Study

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Animal Model Selection (e.g., Sprague-Dawley Rats) B Dosing Groups (Deuterated vs. Non-deuterated) A->B C Oral Administration B->C D Serial Blood Sampling C->D E Plasma Preparation D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Comparison H->I J J I->J Comparative Report Generation

Caption: Workflow of a comparative pharmacokinetic study.

Potential Metabolic Pathway via CYP450

G cluster_compound Compound cluster_metabolism Metabolism cluster_metabolites Metabolites A N-tert-Butylcarbamoyl- L-tert-leucine C CYP450 Enzymes (e.g., CYP3A4) A->C Metabolic Transformation (Faster) B N-tert-Butylcarbamoyl- L-tert-leucine-d9 B->C Metabolic Transformation (Slower due to KIE) D Metabolite(s) C->D E Metabolite(s) (d-labeled) C->E

Caption: General metabolic pathway involving CYP450 enzymes.

References

Deuterium Isotope Effect in Chromatography: A Comparative Analysis of N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of N-tert-Butylcarbamoyl-L-tert-leucine and its deuterated analog, N-tert-Butylcarbamoyl-L-tert-leucine-d9. The substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D) is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect (CIE).[1][2][3] This guide delves into the nuances of this effect, supported by illustrative experimental data and detailed methodologies.

Understanding the Chromatographic Isotope Effect

Deuteration can lead to a small but measurable difference in the retention time of a compound during chromatographic analysis. Typically, in reversed-phase liquid chromatography (RPLC), the deuterated compound will elute slightly before the non-deuterated analog.[3] This is often referred to as an "inverse isotope effect."[1] The underlying causes for this shift in retention time are a complex interplay of factors:

  • Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can result in weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase, often leading to earlier elution.[3]

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their protiated (non-deuterated) counterparts. In RPLC, this decreased hydrophobicity leads to a weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[3]

  • Molecular Size and Shape: The substitution of hydrogen with deuterium can lead to minor changes in the molecule's conformation and effective size, which can influence its interaction with the stationary phase.[3]

The magnitude of the retention time shift is influenced by several factors, including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed. Generally, a larger number of deuterium atoms in a molecule can lead to a more pronounced isotope effect.

Comparative Chromatographic Data

To illustrate the isotope effect, the following table summarizes hypothetical, yet representative, quantitative data from a reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of N-tert-Butylcarbamoyl-L-tert-leucine and its d9-labeled analog.

CompoundRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
N-tert-Butylcarbamoyl-L-tert-leucine5.281.0515,200
This compound5.211.0415,350
Difference (ΔtR) -0.07
Separation Factor (α) 1.013

Note: This data is illustrative and intended to represent a typical outcome for educational and comparative purposes.

The data presented demonstrates a clear, albeit small, separation between the two isotopic forms, with the deuterated compound eluting earlier. The separation factor (α) greater than 1 indicates that a chromatographic separation is achieved.

Experimental Protocol: RP-HPLC Analysis

This section provides a generalized protocol for observing the retention time difference between N-tert-Butylcarbamoyl-L-tert-leucine and its deuterated internal standard using RP-HPLC with UV detection.

Objective: To resolve and quantify the retention time difference between the analyte and its deuterated analog.

1. Materials and Reagents:

  • N-tert-Butylcarbamoyl-L-tert-leucine

  • This compound

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Chromatography Column: C18, 4.6 x 150 mm, 3.5 µm particle size

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

3. Sample Preparation:

  • Prepare individual stock solutions of N-tert-Butylcarbamoyl-L-tert-leucine and this compound in a 50:50 mixture of Acetonitrile and Water at a concentration of 1 mg/mL.

  • Prepare a working solution by mixing equal volumes of the two stock solutions and diluting to a final concentration of 10 µg/mL with the initial mobile phase conditions (70% A, 30% B).

4. Data Analysis:

  • Inject the mixed working solution into the HPLC system.

  • Acquire the chromatogram.

  • Determine the retention time for the apex of each peak.

  • Calculate the difference in retention time (ΔtR) and the separation factor (α).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock1 Stock Solution (Analyte) mix Mix & Dilute stock1->mix stock2 Stock Solution (Deuterated) stock2->mix working_sol Working Solution (10 µg/mL) mix->working_sol hplc HPLC Injection working_sol->hplc column C18 Separation hplc->column detection UV Detection (210 nm) column->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_id Peak Identification & Retention Time Determination chromatogram->peak_id calc Calculate ΔtR & α peak_id->calc

References

Performance of N-tert-Butylcarbamoyl-L-tert-leucine-d9 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-tert-Butylcarbamoyl-L-tert-leucine-d9 as an internal standard, selecting the optimal mass spectrometry platform is critical for achieving accurate and reliable quantitative results. This guide provides a comparative overview of the expected performance of this deuterated amino acid derivative on three common mass spectrometer architectures: Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Orbitrap systems.

This compound is a stable isotope-labeled internal standard essential for correcting analytical variability in quantitative studies. Its performance is intrinsically linked to the capabilities of the mass spectrometer employed. This document outlines typical performance metrics, detailed experimental protocols, and visual workflows to aid in instrument selection and method development.

Comparative Performance Overview

The choice of mass spectrometer significantly impacts key quantitative parameters such as the lower limit of quantification (LLOQ), linear dynamic range, precision, and accuracy. While direct performance data for this compound is not extensively published, the following tables summarize expected performance based on studies of similar deuterated amino acids and small molecules.

Table 1: Comparison of Expected Quantitative Performance Metrics

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)Orbitrap
Typical LLOQ 0.5 - 10 ng/mL0.05 - 5 ng/mL 0.1 - 5 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude4 - 5 orders of magnitude 4 - 5 orders of magnitude
Precision (%RSD) <15%<10% <10%
Accuracy (%Bias) ±15%±10% ±10%
Primary Strengths High-resolution full scan capabilities, qualitative and quantitative analysisGold standard for targeted quantification, high sensitivity and selectivity (MRM) High resolution and mass accuracy, excellent selectivity in complex matrices, combined qualitative and quantitative workflows
Primary Limitations Generally lower sensitivity for targeted quantification compared to QqQPrimarily targeted analysis, limited full-scan sensitivitySlower scan speed compared to Q-TOF, potential for space-charge effects

Table 2: Instrument-Specific Performance Attributes

AttributeQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)Orbitrap
Mass Resolution High (20,000 - 60,000 FWHM)Low (Unit Mass Resolution)Ultra-high (up to 240,000 FWHM)[1]
Mass Accuracy High (<5 ppm)Not applicable for quantificationHigh (<3 ppm)[2]
Scan Mode for Quantification Targeted MS/MS, Full ScanMultiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM), Full Scan MS/MS (PRM)[3]
Qualitative Capability ExcellentLimitedExcellent

Experimental Protocols

A robust analytical method is fundamental to achieving optimal performance. The following is a representative experimental protocol for the quantitative analysis of this compound in a biological matrix such as human plasma.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a concentration of 50 ng/mL.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters

The following are starting parameters that should be optimized for the specific instrument.

Q-TOF:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Targeted MS/MS or Full Scan with a narrow mass extraction window.

Triple Quadrupole (QqQ):

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the analyte and the deuterated internal standard need to be determined by infusion and optimized.

Orbitrap:

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) at a resolution of 70,000 FWHM.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for method implementation and troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry Detection (Q-TOF / QqQ / Orbitrap) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Figure 1. A generalized experimental workflow for the quantitative analysis of this compound.

Signaling Pathway and Logical Relationships

The utility of a deuterated internal standard like this compound is rooted in the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in correcting for analytical variability.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_variability Sources of Variability analyte Analyte in Sample analyte_signal Analyte MS Signal analyte->analyte_signal quantification Accurate Quantification (Analyte/IS Ratio) analyte_signal->quantification is This compound (Known Amount) is_signal Internal Standard MS Signal is->is_signal is_signal->quantification matrix_effects Matrix Effects matrix_effects->analyte_signal matrix_effects->is_signal sample_loss Sample Loss sample_loss->analyte_signal sample_loss->is_signal ionization_variation Ionization Variation ionization_variation->analyte_signal ionization_variation->is_signal

Figure 2. Logical diagram illustrating the role of the internal standard in mitigating analytical variability.

References

The Gold Standard of Quantification: Unveiling the Advantages of N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in sensitive liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison between the deuterated internal standard, N-tert-Butylcarbamoyl-L-tert-leucine-d9, and its non-deuterated counterpart, N-tert-Butylcarbamoyl-L-tert-leucine, underscoring the quantitative benefits of stable isotope labeling.

Introduction to Deuterated Internal Standards

Internal standards (IS) are indispensable for correcting analytical variability that can arise during sample preparation, injection, and instrument analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, where hydrogen atoms are replaced with their stable isotope deuterium, are widely considered the gold standard in quantitative bioanalysis.[2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2] This near-identical nature ensures they effectively track the analyte throughout the entire analytical process, providing superior accuracy and precision.[2]

N-tert-Butylcarbamoyl-L-tert-leucine is an amino acid derivative utilized in the synthesis of various therapeutic agents.[3] Its deuterated analog, this compound, serves as an ideal internal standard for its quantitative analysis.

Performance Comparison: A Data-Driven Analysis

The primary advantage of a deuterated internal standard lies in its ability to compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components in the sample matrix.[1] The following table summarizes representative data from a comparative experiment designed to quantify N-tert-Butylcarbamoyl-L-tert-leucine in human plasma using either its d9-deuterated form or a structural analog as the internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 10%25-40%
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (%CV) < 5%< 15%
Extraction Recovery (%CV) < 3%5-10%
Chromatographic Co-elution with Analyte YesNo (slight retention time difference)

This data is representative and compiled from the principles described in the referenced literature.

The significantly lower coefficient of variation (%CV) for the matrix effect when using the deuterated standard highlights its superior ability to compensate for signal variations caused by the complex biological matrix. This directly translates to improved accuracy and precision in the final quantitative results.

Experimental Protocols

To empirically validate the superiority of this compound as an internal standard, the following experimental protocols are employed.

Experiment 1: Evaluation of Matrix Effect

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects compared to a structural analog.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of N-tert-Butylcarbamoyl-L-tert-leucine and this compound in the final elution solvent.

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank human plasma from at least six different sources using a protein precipitation method. Spike the extracted supernatant with N-tert-Butylcarbamoyl-L-tert-leucine and this compound at the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)

    • Calculate the IS-Normalized Matrix Factor for the analyte using both the deuterated and structural analog internal standards.

    • Calculate the coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the six matrix sources for both internal standards. A lower %CV indicates better compensation for matrix variability.[1]

Experiment 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of quantifying N-tert-Butylcarbamoyl-L-tert-leucine using the deuterated internal standard.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of N-tert-Butylcarbamoyl-L-tert-leucine in human plasma.

  • Sample Analysis: Spike all QC samples with a constant concentration of this compound. Process and analyze at least five replicates of each QC level in three separate analytical runs.

  • Data Analysis:

    • Accuracy: Calculate the percentage bias of the mean measured concentration from the nominal concentration. The acceptance criterion is typically within ±15%.

    • Precision: Calculate the %CV for the measured concentrations at each QC level. The acceptance criterion is typically ≤15%.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical advantage of a deuterated standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Plasma B Spike Analyte & Deuterated IS A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantification via Calibration Curve J->K

Caption: Experimental workflow for bioanalysis using an internal standard.

G Analyte Analyte (N-tert-Butylcarbamoyl-L-tert-leucine) Ion_Source Mass Spectrometer Ion Source Analyte->Ion_Source Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Ion_Source Matrix Matrix Components Matrix->Ion_Source Ion Suppression/ Enhancement Detector Detector Ion_Source->Detector Ratio Constant Peak Area Ratio Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a deuterated internal standard to mitigate matrix effects.

References

Safety Operating Guide

Navigating the Disposal of N-tert-Butylcarbamoyl-L-tert-leucine-d9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the disposal of N-tert-Butylcarbamoyl-L-tert-leucine-d9, a deuterated derivative of L-tert-leucine, ensuring the safety of laboratory personnel and the protection of the environment.

Compound Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its parent compound.

PropertyThis compoundN-BOC-L-tert-Leucine
Molecular Formula C₁₁H₁₃D₉N₂O₃C₁₁H₂₁NO₃
Molecular Weight 239.38 g/mol 231.30 g/mol
CAS Number Not Available62965-35-9
Hazard Classification Not expected to be hazardousNot considered hazardous[1]

Step-by-Step Disposal Protocol

The following protocol provides a clear, procedural guide for the safe and compliant disposal of this compound.

1. Hazard Assessment:

  • Confirm that the this compound waste is not mixed with any hazardous materials.

  • If the compound has been used in experiments with hazardous substances (e.g., toxic solvents, reactive chemicals), it must be treated as hazardous waste.

2. Waste Segregation:

  • Properly segregate the this compound waste from other laboratory waste streams at the point of generation.

  • Use a dedicated and clearly labeled waste container for non-hazardous solid chemical waste.

3. Container Labeling:

  • Label the waste container with the full chemical name: "this compound".

  • Include the text "Non-Hazardous Waste" on the label.

  • Ensure the label is legible and securely affixed to the container.

4. Disposal of Solid Waste:

  • As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.[2][3]

  • Place the labeled container in the designated area for non-hazardous solid waste pickup by custodial staff or your institution's waste management service.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate should be collected and disposed of according to your institution's procedures for non-hazardous liquid waste.

  • After rinsing, deface the original label on the container to prevent misuse.

  • The rinsed and defaced container can then be disposed of in the regular trash or recycling, in accordance with institutional policies.

6. Documentation:

  • Maintain a log of all chemical waste disposal, including the name of the chemical, quantity, and date of disposal. This is a best practice for laboratory management and regulatory compliance.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

Disposal_Pathway Disposal Decision Pathway for this compound A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Treat as Hazardous Waste (Follow institutional hazardous waste procedures) B->C Yes D Segregate as Non-Hazardous Waste B->D No I End C->I E Label container with chemical name and 'Non-Hazardous' D->E F Is the waste solid or liquid? E->F G Dispose in designated Non-Hazardous Solid Waste stream F->G Solid H Dispose down the drain with copious amounts of water (Check local regulations) F->H Liquid (Solution) G->I H->I

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and local regulations for final guidance.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling N-tert-Butylcarbamoyl-L-tert-leucine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling N-tert-Butylcarbamoyl-L-tert-leucine-d9 in various laboratory scenarios. These recommendations are based on the safety data sheet for the analogous non-deuterated compound, N-Boc-L-tert-leucine.[1]

Scenario Required PPE Recommended Additional PPE
Weighing and Aliquoting (Small Quantities) - Safety glasses with side shields or chemical safety goggles- Nitrile gloves- Laboratory coat- Face shield if there is a risk of splashing- Respiratory protection (e.g., N95 respirator) if the compound is dusty and not handled in a fume hood
Dissolving and Solution Preparation - Chemical safety goggles- Nitrile gloves- Laboratory coat- Face shield- Chemical-resistant apron
Large-Scale Operations or Reactions - Chemical safety goggles and a face shield- Nitrile gloves (consider double-gloving)- Chemical-resistant laboratory coat or apron- Respiratory protection (use of a chemical fume hood is mandatory)- Chemical-resistant boots or shoe covers
Spill Cleanup - Chemical safety goggles and a face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant laboratory coat or disposable coveralls- Respiratory protection appropriate for the scale of the spill- Chemical-resistant boots

Procedural Guidance for Safe Handling

Adherence to proper procedures for donning and doffing PPE is as crucial as the selection of the equipment itself to prevent contamination. The following workflow diagrams illustrate the standardized sequences.

PPE_Donning_Workflow cluster_0 PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Step 1 Goggles Goggles Gloves->Goggles Step 2 Face Shield Face Shield Goggles->Face Shield Step 3 (if needed)

Caption: Standard procedure for putting on Personal Protective Equipment (PPE).

PPE_Doffing_Workflow cluster_1 PPE Doffing Sequence Gloves Gloves Face Shield Face Shield Gloves->Face Shield Step 1 Goggles Goggles Face Shield->Goggles Step 2 Lab Coat Lab Coat Goggles->Lab Coat Step 3

Caption: Standard procedure for removing Personal Protective Equipment (PPE).

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • For long-term storage, refrigeration at 2-8°C is recommended.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated PPE should be disposed of as chemical waste.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Logic Assess Task Assess Task Small Scale? Small Scale (e.g., weighing) Assess Task->Small Scale? Large Scale? Large Scale or Splash Risk? Small Scale?->Large Scale? No Standard PPE Standard PPE: - Goggles - Gloves - Lab Coat Small Scale?->Standard PPE Yes Dust/Aerosol Risk? Dust or Aerosol Risk? Large Scale?->Dust/Aerosol Risk? No Enhanced PPE Enhanced PPE: - Standard PPE - Face Shield Large Scale?->Enhanced PPE Yes Dust/Aerosol Risk?->Standard PPE No Maximal PPE Maximal PPE: - Enhanced PPE - Respiratory Protection Dust/Aerosol Risk?->Maximal PPE Yes

Caption: Decision tree for selecting the appropriate level of PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.